molecular formula C23H25ClN2O3 B12372089 Antifungal agent 67

Antifungal agent 67

Cat. No.: B12372089
M. Wt: 412.9 g/mol
InChI Key: TZNFPVVDWONOHA-UHFFFAOYSA-N
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Description

Antifungal agent 67 is a useful research compound. Its molecular formula is C23H25ClN2O3 and its molecular weight is 412.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H25ClN2O3

Molecular Weight

412.9 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]imidazole

InChI

InChI=1S/C23H25ClN2O3/c1-3-4-18-7-10-22(23(13-18)27-2)29-16-21(14-26-12-11-25-17-26)28-15-19-5-8-20(24)9-6-19/h3,5-13,17,21H,1,4,14-16H2,2H3

InChI Key

TZNFPVVDWONOHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(CN2C=CN=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Antifungal Agent 67

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 67 is a novel imidazole-based compound demonstrating significant efficacy against various Candida species, pathogens of increasing clinical concern due to rising resistance to conventional therapies. This technical guide provides a comprehensive overview of a representative synthetic pathway for this compound, detailed protocols for its characterization, and an exploration of its mechanism of action. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, key experimental workflows and signaling pathways are illustrated using diagrams to facilitate a deeper understanding of the agent's development and biological function. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antifungal therapeutics.

Introduction

The emergence of drug-resistant fungal infections poses a significant threat to global health. Species of the genus Candida, in particular, are responsible for a substantial burden of opportunistic infections, especially in immunocompromised individuals. Imidazole-based antifungal agents have long been a cornerstone of anti-infective therapy, primarily through their targeted inhibition of fungal ergosterol biosynthesis.[1][2] this compound (CAS 2925307-52-2) is a promising imidazole derivative that has shown potent activity against Candida species.[3] This guide outlines the essential methodologies for the synthesis and comprehensive characterization of this agent, providing a framework for its further investigation and development.

Synthesis of this compound

The synthesis of imidazole-based antifungal agents can be achieved through various established chemical routes.[4][5][6] A common and effective method involves the N-alkylation of an imidazole ring with a suitable electrophile. A representative synthetic scheme for this compound is detailed below.

Representative Synthetic Protocol

A solution of imidazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) is treated with a strong base, for example, sodium hydride (1.1 eq), at 0°C to facilitate deprotonation. Subsequently, a substituted benzyl halide (1.0 eq) is added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.[7]

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound, based on techniques commonly used for small molecule drug characterization.[8]

Technique Parameter Expected Result
¹H NMR Chemical Shift (δ)Peaks corresponding to aromatic and imidazole protons.
IntegrationProportional to the number of protons in each environment.
Coupling Constants (J)Splitting patterns consistent with the proposed structure.
¹³C NMR Chemical Shift (δ)Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry Molecular Ion Peak (m/z)Corresponds to the calculated molecular weight of the compound.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Characteristic absorption bands for C-H, C=C, and C-N bonds.
High-Performance Liquid Chromatography (HPLC) Purity>95%
Elemental Analysis % CompositionConsistent with the calculated elemental composition (C, H, N).

In Vitro Antifungal Activity

The antifungal efficacy of Agent 67 is quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal strains.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12]

  • A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the compound are made in 96-well microtiter plates using RPMI-1640 medium.

  • Fungal inocula are prepared and adjusted to a concentration of 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

  • The standardized fungal suspension is added to each well of the microtiter plate.

  • Plates are incubated at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the agent that causes a significant inhibition of visible fungal growth compared to the growth control.

Antifungal Activity Profile

The following table presents representative MIC values for this compound against common Candida species.

Fungal Strain MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Candida albicans0.1250.5
Candida glabrata0.251
Candida parapsilosis0.52
Candida krusei14

Cytotoxicity Assessment

Evaluating the cytotoxic potential of an antifungal candidate against mammalian cells is a critical step in preclinical development.

CC₅₀ Determination

The 50% cytotoxic concentration (CC₅₀) is determined using a standard cell viability assay, such as the MTT assay, on a relevant mammalian cell line (e.g., HEK293 or HepG2).

  • Mammalian cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of this compound for 24-48 hours.

  • MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.

  • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Cytotoxicity Data
Cell Line CC₅₀ (µM)
Neonatal Rat Cardiomyoblasts33.6
HEK293>50
HepG2>50

Mechanism of Action

Imidazole antifungal agents primarily exert their effect by disrupting the fungal cell membrane through the inhibition of ergosterol biosynthesis.[2][13][14][15]

Ergosterol Biosynthesis Pathway Inhibition

This compound, as an imidazole derivative, is expected to inhibit the enzyme lanosterol 14α-demethylase, a key cytochrome P450-dependent enzyme in the ergosterol biosynthesis pathway.[16] This inhibition leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane, ultimately resulting in increased membrane permeability, disruption of essential cellular functions, and fungal cell death.[17][18]

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflows

The following diagrams illustrate the standardized workflows for the synthesis and in vitro evaluation of this compound.

Synthesis_Workflow start Start: Reagents reaction Reaction Setup (Imidazole + Base + Electrophile) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification characterization Physicochemical Characterization (NMR, MS, IR, HPLC) purification->characterization end Pure this compound characterization->end

Caption: General workflow for the synthesis and purification of this compound.

InVitro_Evaluation_Workflow start Start: Pure Compound mic_testing MIC Determination (Broth Microdilution) start->mic_testing cytotoxicity_testing Cytotoxicity Assay (MTT) start->cytotoxicity_testing data_analysis_mic Data Analysis: MIC₅₀ & MIC₉₀ mic_testing->data_analysis_mic data_analysis_cyto Data Analysis: CC₅₀ cytotoxicity_testing->data_analysis_cyto end In Vitro Profile data_analysis_mic->end data_analysis_cyto->end

Caption: Workflow for the in vitro evaluation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit representative, overview of the synthesis, characterization, and in vitro evaluation of this compound. The detailed protocols and structured data presentation are intended to equip researchers and drug development professionals with the necessary information to replicate and build upon these findings. The potent anti-Candida activity and the well-understood mechanism of action make this compound a compelling candidate for further preclinical and clinical development in the fight against invasive fungal infections. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the elucidation of potential resistance mechanisms.

References

"Antifungal agent 67" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 67, also identified as compound 9, is a novel imidazole-based antifungal compound derived from eugenol. It has demonstrated significant in vitro activity against a range of pathogenic yeasts, including various Candida species and Cryptococcus gattii. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis and antifungal susceptibility testing are presented, along with a summary of its known mechanism of action, which involves the inhibition of fungal ergosterol biosynthesis. This document is intended to serve as a core resource for researchers and professionals involved in the discovery and development of new antifungal therapies.

Chemical Structure and Properties

This compound is a synthetic imidazole derivative. Its chemical structure and key properties are summarized below.

Chemical Structure:

  • IUPAC Name: 1-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methyl)-1H-imidazole

  • CAS Number: 2925307-52-2

  • Molecular Formula: C₂₃H₂₅ClN₂O₃

  • Molecular Weight: 412.91 g/mol

  • SMILES: ClC1=CC=C(C=C1)COC(COC2=CC=C(CC=C)C=C2OC)CN3C=CN=C3

Physicochemical Properties:

PropertyValueReference
Molecular Weight412.91 g/mol [1]
Molecular FormulaC₂₃H₂₅ClN₂O₃[1]
AppearanceNot explicitly reported
SolubilityNot explicitly reported
Purity>98% (Commercially available)[2]

Biological Activity

This compound has been evaluated for its in vitro activity against several clinically relevant fungal pathogens. The minimum inhibitory concentrations (MIC) required to inhibit 80% of fungal growth (MIC₈₀) have been determined using the broth microdilution method.

Table of Antifungal Activity (MIC₈₀):

Fungal StrainMIC₈₀ (µM)
Candida albicans4.6
Candida auris36.4
Candida sp.4.6 - 75.3
Cryptococcus gattii4.6 - 75.3

Data sourced from a study by Campos Péret et al. (2023)[3][4].

Cytotoxicity:

Cell LineCC₅₀ (µM)Reference
Healthy neonatal rat cardiomyoblasts33.6[1]

Mechanism of Action

As an imidazole antifungal agent, the primary mechanism of action of this compound is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane[3][5]. This is achieved by targeting and inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme[3][6]. The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth[6][7].

Mechanism_of_Action cluster_fungal_cell Fungal Cell Antifungal_Agent_67 This compound CYP51 Lanosterol 14α-demethylase (CYP51) Antifungal_Agent_67->CYP51 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Biosynthesis Catalyzes Ergosterol Ergosterol CYP51->Ergosterol Inhibition leads to depletion Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Precursor Ergosterol_Biosynthesis->Ergosterol Produces Disruption Disruption of Membrane Integrity and Function Ergosterol_Biosynthesis->Disruption Dysregulation leads to Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Component of Growth_Inhibition Fungal Growth Inhibition Disruption->Growth_Inhibition Results in

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Synthesis of this compound (Compound 9)

The synthesis of this compound is based on the derivatization of eugenol. The general synthetic scheme involves the protection of the hydroxyl group of eugenol, followed by oxidative cleavage of the alkene to an aldehyde, reduction to an alcohol, conversion to a mesylate, and finally substitution with imidazole.

A detailed, step-by-step protocol for a similar imidazole synthesis is outlined below and should be adapted based on the specific starting materials and reagents for this compound:

  • Protection of Hydroxyl Group: To a solution of the starting phenol (1 equivalent) in a suitable solvent (e.g., acetone), add potassium carbonate (K₂CO₃, 1.5 equivalents) and the appropriate benzyl bromide (1.1 equivalents). Stir the reaction mixture at room temperature until completion (monitored by TLC). Filter the solid and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to obtain the protected intermediate.

  • Oxidative Cleavage: Dissolve the protected intermediate (1 equivalent) in a mixture of a suitable solvent system (e.g., dichloromethane/methanol). Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the reaction to warm to room temperature. Concentrate the mixture and purify by column chromatography to yield the aldehyde.

  • Reduction to Alcohol: Dissolve the aldehyde (1 equivalent) in a suitable solvent (e.g., methanol) and cool to 0 °C. Add a reducing agent (e.g., sodium borohydride) portion-wise. Stir the reaction at room temperature until completion. Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the alcohol.

  • Mesylation: Dissolve the alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add triethylamine (1.5 equivalents) followed by methanesulfonyl chloride (1.2 equivalents). Stir the reaction at 0 °C for the specified time. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the mesylate.

  • Imidazole Substitution: To a solution of imidazole (2 equivalents) in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH, 2 equivalents) at 0 °C. Stir for 30 minutes, then add a solution of the mesylate (1 equivalent) in the same solvent. Allow the reaction to proceed at room temperature or with heating as required. Quench the reaction with water and extract the product. Purify the crude product by column chromatography to obtain this compound.

Note: This is a generalized protocol. For the exact reaction conditions, stoichiometry, and purification methods for this compound, it is imperative to consult the primary literature[3].

Broth Microdilution Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts[8].

Experimental Workflow:

Antifungal_Susceptibility_Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (0.5-2.5 x 10³ CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of this compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MIC Determine MIC₈₀ (Lowest concentration with ≥80% growth inhibition) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for antifungal susceptibility testing.

Detailed Protocol:

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Preparation of Microdilution Plates: Perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in 96-well microtiter plates. The final concentrations should typically range to cover the expected MIC values.

  • Preparation of Fungal Inoculum: Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Inoculate each well of the microdilution plates with the fungal suspension. Include a drug-free well as a growth control and a non-inoculated well as a sterility control. Incubate the plates at 35°C for 24 to 48 hours.

  • Determination of MIC: The MIC is determined visually or spectrophotometrically as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (≥80% for MIC₈₀) compared to the growth control.

Conclusion

This compound is a promising imidazole-based compound with potent in vitro activity against clinically important yeasts. Its mechanism of action, targeting the fungal-specific ergosterol biosynthesis pathway, makes it a valuable lead for further development. The data and protocols presented in this technical guide provide a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds in the ongoing search for novel antifungal agents. Further studies are warranted to evaluate its in vivo efficacy, pharmacokinetic profile, and safety in preclinical models.

References

Amphotericin B: A Technical Guide to a Cornerstone Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amphotericin B stands as a landmark therapeutic agent in the management of severe, systemic fungal infections. For decades, it has been a crucial tool for clinicians combating life-threatening mycoses, particularly in immunocompromised patient populations.[1][2] Despite the development of newer antifungal agents, Amphotericin B's broad spectrum of activity and low incidence of resistance ensure its continued relevance in modern medicine.[1][3] This technical guide provides an in-depth overview of the discovery, origin, mechanism of action, and key experimental data related to Amphotericin B, tailored for researchers, scientists, and drug development professionals.

Discovery and Origin

Amphotericin B was first isolated in 1955 at the Squibb Institute for Medical Research.[4][5] Researchers extracted the compound from a filamentous bacterium, Streptomyces nodosus, which was cultured from a soil sample collected in the Orinoco River region of Venezuela.[1][4][6] From this soil culture, two antifungal substances were identified: amphotericin A and amphotericin B. The latter demonstrated superior antifungal activity and was subsequently developed for clinical use, receiving its license in 1959.[1][4] For many years following its introduction, Amphotericin B was the only effective therapy for invasive fungal diseases until the advent of azole antifungals in the early 1980s.[4]

Mechanism of Action

Amphotericin B is a member of the polyene class of antifungal agents.[1] Its primary mechanism of action involves binding to ergosterol, a critical sterol component of the fungal cell membrane.[7][8] This binding leads to the formation of transmembrane channels or pores.[4][7] The creation of these pores disrupts the integrity of the fungal cell membrane, causing a rapid leakage of essential monovalent ions such as potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl−).[4] This loss of intracellular components ultimately leads to fungal cell death.[4][8] More recent studies suggest that Amphotericin B may also exert its antifungal effect by forming an extramembranous sponge-like layer that extracts ergosterol from the cell membrane.[9] Additionally, there is evidence that Amphotericin B can induce oxidative stress within the fungal cell, although the precise contribution of this to its overall efficacy is still being elucidated.[4][10]

The selective toxicity of Amphotericin B for fungal cells over mammalian cells is attributed to the difference in membrane sterol composition. While fungal membranes contain ergosterol, mammalian cell membranes primarily contain cholesterol.[7] Amphotericin B has a higher affinity for ergosterol than for cholesterol, which accounts for its targeted antifungal activity.[7] However, its ability to bind to cholesterol to some extent is responsible for its dose-dependent toxicity in humans, most notably nephrotoxicity.[7][11]

Amphotericin B Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Amphotericin B Amphotericin B Ergosterol Ergosterol Amphotericin B->Ergosterol Binds to Pore Formation Pore Formation Ergosterol->Pore Formation Induces Ion Leakage Ion Leakage Pore Formation->Ion Leakage Causes Cell Death Cell Death Ion Leakage->Cell Death Leads to

Mechanism of Amphotericin B Action

Formulations

Due to its poor water solubility, the original formulation of Amphotericin B was complexed with sodium deoxycholate (ABD) to create a colloidal suspension for intravenous administration.[4][12] This conventional formulation, while effective, is associated with significant infusion-related side effects and nephrotoxicity.[12][13] To improve the safety profile of Amphotericin B, several lipid-based formulations have been developed.[13] These formulations are designed to reduce toxicity while maintaining therapeutic efficacy.[13] The main types of lipid formulations include:

  • Liposomal Amphotericin B (L-AmB): Amphotericin B is encapsulated within a unilamellar liposome.[4]

  • Amphotericin B Lipid Complex (ABLC): Amphotericin B is complexed with two phospholipids.[4][12]

  • Amphotericin B Colloidal Dispersion (ABCD): Amphotericin B is complexed with cholesteryl sulfate.[4]

These lipid formulations have been shown to have a lower incidence of nephrotoxicity compared to the conventional deoxycholate formulation.[13][14]

Quantitative Data

The in vitro activity of Amphotericin B is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: In Vitro Susceptibility of Various Fungi to Amphotericin B

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Candida albicans0.03 - 1.00.250.5 - 1.0[8][15][16]
Candida glabrata≤ 0.12 - 2.00.5 - 1.01.0 - 2.0[15]
Candida krusei0.06 - 2.00.51.0[17]
Candida parapsilosis0.03 - 1.00.250.5[17]
Aspergillus fumigatus0.125 - 2.01.01.0[18]
Cryptococcus neoformans0.125 - 1.00.51.0[4]
Mucor spp.0.03 - 2.0--[8]
Fusarium spp.0.5 - >16--[18]

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: Clinical Efficacy of Amphotericin B Formulations in Invasive Fungal Infections

FormulationFungal InfectionPatient PopulationResponse RateReference(s)
Amphotericin B Lipid Complex (ABLC)AspergillosisRefractory/Intolerant to conventional therapy42%[19]
Amphotericin B Lipid Complex (ABLC)Disseminated CandidiasisRefractory/Intolerant to conventional therapy67%[19]
Amphotericin B Lipid Complex (ABLC)ZygomycosisRefractory/Intolerant to conventional therapy71%[19]
Liposomal Amphotericin B (L-AmB)Cryptococcal MeningitisAIDS patientsEquivalent to conventional AmB[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a generalized protocol for determining the MIC of Amphotericin B against yeast isolates, based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A methodology.[18][20]

1. Preparation of Antifungal Stock Solution:

  • Prepare a stock solution of Amphotericin B powder in dimethyl sulfoxide (DMSO) at a concentration of 1600 µg/mL.[20]

  • Store the stock solution at -70°C until use.[18]

2. Preparation of Microdilution Plates:

  • Perform serial twofold dilutions of the Amphotericin B stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve final concentrations ranging from 16 µg/mL to 0.03 µg/mL.[18][20]

  • Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate.

  • Include a drug-free well for growth control and an uninoculated well for sterility control.

3. Preparation of Fungal Inoculum:

  • Culture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours.

  • Suspend several colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

4. Inoculation and Incubation:

  • Add 100 µL of the final fungal inoculum to each well of the microtiter plate.

  • Incubate the plates at 35°C for 24 to 48 hours.[18]

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of Amphotericin B that causes a complete inhibition of visible growth as observed with the naked eye.[18]

MIC Determination Workflow Start Start Prepare Amphotericin B Stock Prepare Amphotericin B Stock Start->Prepare Amphotericin B Stock Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Serial Dilutions in Plate Serial Dilutions in Plate Prepare Amphotericin B Stock->Serial Dilutions in Plate Inoculate Plate Inoculate Plate Serial Dilutions in Plate->Inoculate Plate Adjust to 0.5 McFarland Adjust to 0.5 McFarland Prepare Fungal Inoculum->Adjust to 0.5 McFarland Dilute to Final Concentration Dilute to Final Concentration Adjust to 0.5 McFarland->Dilute to Final Concentration Dilute to Final Concentration->Inoculate Plate Incubate at 35°C Incubate at 35°C Inoculate Plate->Incubate at 35°C Read MIC Read MIC Incubate at 35°C->Read MIC End End Read MIC->End

Workflow for MIC Determination

Conclusion

Amphotericin B remains a powerful and essential antifungal agent for the treatment of severe systemic mycoses. Its discovery was a pivotal moment in the history of antimicrobial therapy, providing a life-saving option for patients with previously untreatable infections. While its use is associated with notable toxicity, the development of lipid-based formulations has significantly improved its safety profile. A thorough understanding of its mechanism of action, in vitro activity, and the protocols for its evaluation are fundamental for the continued development of novel antifungal strategies and the effective clinical management of invasive fungal infections.

References

"Antifungal agent 67" spectrum of activity against fungal pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Spectrum of Activity for Novel Antifungal Agents

Disclaimer: The designation "Antifungal Agent 67" does not correspond to a specifically identified compound in publicly available scientific literature. This guide synthesizes data from research on various novel antifungal agents, particularly from the triazole class, to provide a representative overview of the expected spectrum of activity, mechanism of action, and relevant experimental protocols for a hypothetical potent antifungal compound.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the continued development of novel antifungal agents. This document provides a technical overview of the in vitro activity of a representative, potent, novel antifungal compound, referred to herein as "this compound," against a range of clinically relevant fungal pathogens. The data presented is a composite from studies on newly synthesized antifungal molecules and serves to illustrate the typical spectrum of activity and key characteristics of such an agent.

Spectrum of Activity

The in vitro efficacy of an antifungal agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for our representative "this compound" against various fungal species, compiled from studies on novel triazole compounds. Lower MIC values are indicative of higher antifungal potency.

Fungal PathogenStrain(s)MIC Range (µg/mL)Comparator Drug(s)
Candida albicansVarious, including fluconazole-sensitive and -resistant strains0.0625 - 4.0Fluconazole (MIC: 4 - >64 µg/mL)[1][2]
Candida glabrataVariousGenerally less susceptible-
Candida kruseiVarious0.5 - >64Fluconazole (MIC: 16 - >64 µg/mL)[2]
Candida parapsilosisVariousModerate susceptibility-
Cryptococcus neoformansVarious0.0625 - 0.125-
Aspergillus fumigatusVarious4.0 - 8.0Voriconazole (MIC: 0.25 µg/mL)[1][3]
Microsporum gypseumVarious0.25Fluconazole (MIC: >64 µg/mL)[3]

Note: The activity of novel antifungal agents can vary significantly based on their specific chemical structures. For instance, some novel triazole compounds have demonstrated potent activity against fluconazole-resistant strains of Candida albicans[1][4].

Mechanism of Action

Like many contemporary antifungal drugs, particularly those of the azole class, "this compound" is presumed to target the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[5] This is achieved by targeting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.[5]

Figure 1. Simplified diagram of the ergosterol biosynthesis pathway and the inhibitory action of "this compound".

Experimental Protocols

The determination of the antifungal spectrum of activity relies on standardized susceptibility testing methods. The following outlines a typical protocol for broth microdilution, a common method for determining MIC values.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7]

  • Preparation of Antifungal Stock Solution: The antifungal agent is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[7]

  • Serial Dilutions: Two-fold serial dilutions of the antifungal stock solution are prepared in RPMI 1640 medium.[7][8] This medium is buffered to a pH of 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS).[8]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration in the test wells.

  • Inoculation of Microtiter Plates: The prepared fungal inoculum is added to each well of a 96-well microtiter plate, each containing the serially diluted antifungal agent.

  • Incubation: The plates are incubated at a controlled temperature, typically for 24-48 hours, depending on the fungal species.[9]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.[9]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start stock Prepare Antifungal Stock Solution start->stock inoculum Prepare Fungal Inoculum start->inoculum dilutions Perform Serial Dilutions in Microtiter Plate stock->dilutions inoculate Inoculate Microtiter Plate with Fungal Suspension dilutions->inoculate inoculum->inoculate incubate Incubate Plates (24-48 hours) inoculate->incubate read_mic Visually or Spectrophotometrically Read MIC incubate->read_mic end End read_mic->end

Figure 2. Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

"this compound," as a representative of a new generation of antifungal compounds, demonstrates a broad spectrum of activity against a variety of clinically important fungal pathogens, including some strains resistant to existing therapies. Its mechanism of action, centered on the disruption of ergosterol biosynthesis, is a well-established and effective strategy for fungal growth inhibition. The standardized protocols for susceptibility testing are crucial for the continued evaluation and development of such novel agents. Further in vivo studies are necessary to fully elucidate the therapeutic potential of these promising compounds.

References

In Vitro Antifungal Susceptibility Testing of a Novel Investigational Compound: Antifungal Agent 67

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the standardized methodologies for determining the in vitro antifungal susceptibility of a novel investigational compound, referred to herein as "Antifungal Agent 67." The protocols and data presentation formats are based on internationally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This document is intended to guide researchers, scientists, and drug development professionals in the preclinical assessment of new antifungal candidates.

Introduction to Antifungal Susceptibility Testing

Antifungal susceptibility testing (AFST) is a critical component of antifungal drug development and clinical microbiology. It provides essential in vitro data on the potency of a new agent against a range of fungal pathogens. The primary goal of AFST is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1] These MIC values are instrumental in the early-stage evaluation of a drug's efficacy, tracking the emergence of resistance, and informing epidemiological studies.[2][3]

Standardized methods for AFST are crucial to ensure the reproducibility and comparability of data across different laboratories.[3] The two most widely recognized standards development organizations for AFST are the CLSI in North America and EUCAST in Europe.[1][2] Both organizations provide detailed guidelines for various testing methods, including broth dilution and disk diffusion.[2][4][5]

Key Methodologies for In Vitro Antifungal Susceptibility Testing

The selection of an appropriate AFST method depends on the fungal species being tested and the stage of drug development. The most common and standardized methods include broth microdilution, disk diffusion, and gradient diffusion.

The broth microdilution method is considered the gold standard for determining MICs and is the reference method for both CLSI and EUCAST.[2][6] This technique involves challenging a standardized fungal inoculum with serial twofold dilutions of the antifungal agent in a 96-well microtiter plate.[3]

Experimental Protocol (Based on CLSI M27 for Yeasts) [6]

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).

    • Perform serial twofold dilutions in RPMI 1640 medium to achieve a range of concentrations. The final concentrations in the microtiter plate wells should bracket the expected MIC.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud dextrose agar) to obtain fresh, pure colonies.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Further dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[2]

  • Inoculation and Incubation:

    • Dispense the diluted antifungal agent and the fungal inoculum into the wells of a 96-well microtiter plate.

    • Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C. For Candida species, the incubation period is typically 24 hours.[1]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

    • Reading can be done visually or using a spectrophotometer.

The disk diffusion method is a simpler and more cost-effective alternative to broth microdilution, particularly for yeast susceptibility testing.[4] This method involves placing paper disks impregnated with a specific concentration of the antifungal agent onto an agar plate inoculated with the test organism.

Experimental Protocol (Based on CLSI M44 for Yeasts) [4]

  • Preparation of this compound Disks:

    • Impregnate sterile paper disks with a standardized concentration of this compound. The optimal concentration needs to be determined during assay development.

  • Inoculum Preparation:

    • Prepare a fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation and Disk Application:

    • Using a sterile cotton swab, evenly streak the inoculum across the surface of a Mueller-Hinton agar plate.

    • Aseptically apply the this compound-impregnated disks to the surface of the agar.

  • Incubation and Zone of Inhibition Measurement:

    • Invert the plates and incubate at 35°C for 20-24 hours.

    • Measure the diameter of the zone of growth inhibition around each disk to the nearest millimeter.

Data Presentation for this compound

Quantitative data from AFST studies should be summarized in clear and structured tables to facilitate comparison and analysis. The following tables provide examples of how to present hypothetical susceptibility data for this compound against a panel of common fungal pathogens.

Table 1: In Vitro Activity of this compound and Comparator Agents Against Candida Species Determined by CLSI Broth Microdilution Method.

Organism (n)DrugMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans (100)This compound0.015 - 10.060.25
Fluconazole0.25 - 6418
Amphotericin B0.12 - 20.51
Candida glabrata (100)This compound0.03 - 20.120.5
Fluconazole1 - >2561664
Amphotericin B0.25 - 20.51
Candida parapsilosis (100)This compound0.008 - 0.50.030.12
Fluconazole0.12 - 80.52
Amphotericin B0.12 - 10.250.5
Candida krusei (50)This compound0.06 - 40.251
Fluconazole8 - >25664128
Amphotericin B0.5 - 412

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: Zone Diameter Distribution for this compound and Comparator Agents Determined by CLSI Disk Diffusion Method.

Organism (n)Drug (Disk Content)Zone Diameter Range (mm)Zone Diameter₅₀ (mm)Zone Diameter₉₀ (mm)
Candida albicans (100)This compound (1 µg)18 - 352822
Fluconazole (25 µg)10 - 302215
Voriconazole (1 µg)15 - 403024
Candida glabrata (100)This compound (1 µg)15 - 302519
Fluconazole (25 µg)0 - 20120
Voriconazole (1 µg)12 - 282014

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways. The following diagrams, created using the DOT language, depict the workflow for the broth microdilution method and a generalized signaling pathway for fungal response to antifungal agents.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_agent Prepare Stock Solution of This compound start->prep_agent prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum serial_dil Perform Serial Dilutions in RPMI 1640 prep_agent->serial_dil dispense Dispense Reagents into 96-Well Plate serial_dil->dispense dil_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dil_inoculum dil_inoculum->dispense incubate Incubate at 35°C for 24 hours dispense->incubate read_plate Read Plate Visually or Spectrophotometrically incubate->read_plate det_mic Determine MIC (≥50% Growth Inhibition) read_plate->det_mic end End det_mic->end

Caption: Workflow for the Broth Microdilution Antifungal Susceptibility Test.

Antifungal_Signaling_Pathway cluster_cell Fungal Cell cluster_pathway Signaling Cascade cluster_response Cellular Response agent This compound target Drug Target (e.g., Ergosterol Synthesis) agent->target stress Cellular Stress (e.g., ROS, Membrane Damage) target->stress sensor Stress Sensor stress->sensor mapk MAP Kinase Cascade (e.g., HOG Pathway) sensor->mapk transcription_factor Stress-Responsive Transcription Factor mapk->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression adaptation Stress Adaptation (e.g., Efflux Pumps) gene_expression->adaptation cell_death Cell Death (Apoptosis/Necrosis) gene_expression->cell_death

Caption: Generalized Fungal Stress Response Pathway to an Antifungal Agent.

Conclusion

The in vitro antifungal susceptibility testing of a novel compound such as this compound is a foundational step in its development as a potential therapeutic. Adherence to standardized protocols from organizations like CLSI and EUCAST is paramount for generating reliable and comparable data. This technical guide provides the essential framework for conducting these assessments, from detailed experimental procedures to effective data presentation and visualization. The insights gained from these in vitro studies are crucial for guiding further preclinical and clinical development of new antifungal agents.

References

Unraveling "Antifungal Agent 67": A Technical Dead End in Public Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile an in-depth technical guide on a putative "Antifungal Agent 67" and its effects on Candida species have been inconclusive. Extensive searches of public scientific databases and research literature have yielded no specific, identifiable compound with this designation. The name is likely an internal, non-public identifier used within a specific research institution or pharmaceutical company, rendering a comprehensive public-facing analysis impossible at this time.

While the concept of novel antifungal agents is a vibrant area of research, the lack of a specific chemical name, molecular structure, or associated publication for "this compound" prevents the detailed exploration of its quantitative effects, experimental methodologies, and impact on Candida signaling pathways as requested.

The Landscape of Modern Antifungal Research Against Candida

The fight against Candida infections, particularly those caused by drug-resistant strains, is a significant global health challenge. Research is actively exploring a multitude of novel compounds and therapeutic strategies. This includes the screening of large chemical libraries to identify new antifungal scaffolds, the repurposing of existing drugs, and the investigation of natural products.

Key areas of focus in the development of new anti-Candida agents include:

  • Inhibition of Virulence Factors: Many new drug discovery efforts target mechanisms essential for Candida's pathogenicity, such as the transition from yeast to hyphal growth, biofilm formation, and the secretion of enzymes that damage host tissues.

  • Novel Cellular Targets: Researchers are moving beyond traditional antifungal targets like the cell membrane (targeted by azoles and polyenes) and cell wall synthesis (targeted by echinocandins). New potential targets include fungal-specific enzymes, signaling pathways crucial for stress response and adaptation, and protein synthesis machinery.

  • Combination Therapies: The use of synergistic combinations of existing and novel antifungal agents is a promising strategy to enhance efficacy and combat resistance.

Key Signaling Pathways in Candida Targeted by Antifungals

Several critical signaling pathways in Candida species are often the focus of antifungal drug action and development. Understanding these pathways is crucial for identifying new drug targets and elucidating the mechanisms of action of novel compounds. Some of the most well-studied pathways include:

  • The cAMP-PKA Pathway: This pathway is central to the regulation of morphogenesis, particularly the yeast-to-hypha transition, a key virulence trait in Candida albicans.

  • The MAPK Pathways: Candida albicans possesses several Mitogen-Activated Protein Kinase (MAPK) pathways that regulate cell wall integrity, mating, and stress responses. The cell wall integrity (CWI) pathway, in particular, is a critical response mechanism to cell wall-damaging antifungal agents.

  • The Calcineurin Pathway: This pathway is essential for stress responses, ion homeostasis, and antifungal drug tolerance. Inhibitors of the calcineurin pathway have been shown to have synergistic effects with traditional antifungal drugs like fluconazole.

A generalized workflow for the screening and characterization of novel antifungal compounds is depicted below. This process typically begins with a large-scale screen to identify "hits," followed by more detailed secondary assays to confirm activity and elucidate the mechanism of action.

experimental_workflow cluster_screening Primary Screening cluster_validation Secondary Validation & Characterization cluster_moa Mechanism of Action Studies A Compound Library B High-Throughput Screening (e.g., Growth Inhibition Assay) A->B Screening C Initial 'Hits' Identified B->C Data Analysis D MIC & MFC Determination C->D Validation E Biofilm Inhibition & Eradication Assays D->E F Cytotoxicity Assays (Mammalian Cells) E->F G Target Identification (e.g., Genetic Screens, Proteomics) F->G Elucidation H Signaling Pathway Analysis (e.g., Reporter Assays, Western Blot) G->H I In Vivo Efficacy Models (e.g., Murine Candidiasis Model) H->I

Caption: Generalized workflow for antifungal drug discovery.

Conclusion and Path Forward

Without specific public-domain data for "this compound," this guide serves as a contextual overview of the field it would belong to. For researchers and drug development professionals interested in a specific proprietary compound, access to internal documentation and data would be necessary.

To enable the creation of the requested in-depth technical guide, the following information would be required:

  • The chemical name or structure of "this compound."

  • Any associated publications, patents, or conference presentations.

  • The research group or company that has developed this agent.

With more specific identifiers, a thorough and accurate technical guide on the effects of this agent on Candida species could be compiled. The scientific community continues to make significant strides in the discovery and development of new antifungal therapies, and the detailed characterization of each novel agent is a critical step in addressing the growing threat of fungal infections.

Preliminary Toxicity Assessment of "Antifungal Agent 67"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Antifungal agent 67" is not a recognized chemical entity in publicly available scientific literature. To fulfill the request for an in-depth technical guide, this document will use Amphotericin B as a representative broad-spectrum antifungal agent. Amphotericin B is a well-characterized compound with a known and significant toxicity profile, making it a suitable proxy for illustrating a preliminary toxicity assessment.

Introduction

Amphotericin B is a polyene macrolide antibiotic produced by Streptomyces nodosus.[1] It is a potent, broad-spectrum antifungal agent used for serious and life-threatening fungal infections.[1][2] Its clinical utility, however, is often limited by significant dose-dependent toxicities.[2] This guide provides a preliminary toxicity assessment of Amphotericin B, summarizing key toxicity data, experimental protocols, and the underlying mechanisms of its adverse effects.

The primary mechanism of action of Amphotericin B involves binding to ergosterol, a principal sterol in fungal cell membranes.[3][4] This binding leads to the formation of transmembrane channels that disrupt the membrane's integrity, causing leakage of intracellular ions and ultimately leading to fungal cell death.[3][4] While it has a higher affinity for ergosterol, Amphotericin B can also bind to cholesterol in mammalian cell membranes, which is the basis for its host toxicity.[1][4]

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for various formulations of Amphotericin B. Lipid-based formulations have been developed to reduce the toxicity of the conventional deoxycholate formulation.[5][6]

Table 1: Acute Toxicity of Amphotericin B Formulations

FormulationAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
Conventional (Deoxycholate)MiceIntravenous2.3 - 3.0[7][8][9]
Conventional (Deoxycholate)RatsIntravenous~2.3[7]
Liposomal (AmBisome)MiceIntravenous> 175[7]
Liposomal (AmBisome)RatsIntravenous> 50[7]
Lipid Complex (ABLC)MiceIntravenous> 200[10]
Triglyceride-rich EmulsionRatsIntravenous12.0[11]

Table 2: Sub-chronic Toxicity of Liposomal Amphotericin B (AmBisome) in Rats (30-day study)

Dose Level (mg/kg/day)Key ObservationsReference
1, 3, 9, 20Daily intravenous administration for 30 days.[12]
All dose levelsDeaths were observed at all dose levels in a pilot study, indicating cumulative toxicity.[12]
Not IdentifiedA clear no-observed-adverse-effect level (NOAEL) was not established in the described 30-day pilot study.[12]
All dose levelsHistopathological findings included mildly to moderately dilated renal tubules with foamy cytoplasm.[12]

Table 3: Common Adverse Events of Amphotericin B in Humans

System Organ ClassAdverse EventsReference
General and Administration Site Fever, shaking chills, headache, generalized weakness (often called "shake and bake" reaction).[1][1][5][13]
Renal and Urinary Disorders Nephrotoxicity, renal insufficiency, azotemia, hypokalemia, hypomagnesemia, renal tubular acidosis.[5][13][14][5][13][14]
Metabolism and Nutrition Hypokalemia, anorexia.[1][13][1][13]
Gastrointestinal Nausea, vomiting.[5][5]
Respiratory Dyspnea, tachypnea.[1][1]
Blood and Lymphatic System Normochromic, normocytic anemia (with long-term administration).[15][15]
Nervous System Drowsiness.[1][1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of toxicity. The following are standard protocols for key toxicity studies.

Acute Intravenous Toxicity Study
  • Objective: To determine the median lethal dose (LD50) of a substance after a single intravenous administration.

  • Test System: Typically mice or rats.[7][10]

  • Procedure:

    • Groups of animals (e.g., 6-10 per group) are administered a single intravenous bolus of the test substance at various dose levels.[10]

    • A control group receives the vehicle alone (e.g., saline or 5% dextrose).[12]

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.[12]

    • Acute toxicity is often defined as death occurring within a short timeframe, such as 3 hours after administration.[16]

  • Endpoint: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis) based on the number of mortalities at each dose level.

Sub-chronic Toxicity Study (30-day)
  • Objective: To evaluate the potential adverse effects of a substance following repeated daily administration over a 30-day period.

  • Test System: Sprague-Dawley rats are a common model.[12]

  • Procedure:

    • Multiple groups of animals (e.g., 10/sex/group) are administered the test substance intravenously once daily for 30 consecutive days.[12]

    • At least three dose levels (low, mid, high) are used, along with a control group receiving the vehicle and a group receiving non-drug liposomes (if applicable).[12]

    • Animals are monitored daily for clinical signs of toxicity, and body weights are recorded regularly.[12]

    • At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

    • A full necropsy is performed, and organs are weighed and examined for gross pathological changes. Tissues are collected for histopathological examination.

  • Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no biologically or statistically significant adverse effects are observed.[17] Identification of target organs of toxicity.

In Vitro Hemolysis Assay
  • Objective: To assess the potential of a substance to damage red blood cells.

  • Test System: Human erythrocytes.[16]

  • Procedure:

    • A suspension of washed human red blood cells is prepared.

    • The cells are incubated with various concentrations of the test substance (e.g., Amphotericin B formulations) for a specified period (e.g., 1 hour) at 37°C.[16]

    • Positive (e.g., Triton X-100) and negative (saline) controls are included.

    • After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically.

  • Endpoint: The percentage of hemolysis is calculated relative to the positive control. A concentration-response curve is generated to determine the concentration causing 50% hemolysis (HC50).

Genotoxicity Assessment (Standard Battery)

To assess the potential for a compound to cause genetic damage, a standard battery of tests as recommended by regulatory guidelines (e.g., ICH S2(R1)) is typically performed.[18]

  • 1. Ames Test (Bacterial Reverse Mutation Assay):

    • Objective: To detect gene mutations (point mutations and frameshift mutations).[19][20]

    • System: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.

    • Principle: The test evaluates the ability of the compound to cause a mutation that restores the bacteria's ability to synthesize the required amino acid and thus grow on an amino acid-deficient medium.

  • 2. In Vitro Mammalian Cell Cytogenetic Assay:

    • Objective: To detect chromosomal damage (clastogenicity) and changes in chromosome number (aneuploidy).[18]

    • System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.

    • Principle: Cells are treated with the test compound and then harvested at a suitable time to analyze metaphase chromosomes for structural aberrations. An alternative is the in vitro micronucleus test, which detects chromosome fragments or whole chromosomes left behind during cell division.[20]

  • 3. In Vivo Genotoxicity Assay:

    • Objective: To assess genotoxicity in a whole animal model, which incorporates metabolic and pharmacokinetic factors.[18]

    • System: Rodent hematopoietic cells.

    • Principle: The most common assay is the rodent bone marrow micronucleus test. Animals are treated with the compound, and bone marrow or peripheral blood is collected to score the frequency of micronucleated erythrocytes, which indicates chromosomal damage.[18] Other in vivo tests include the comet assay for DNA strand breaks or the transgenic rodent mutation assay.[21]

Visualization of Toxicity Pathways and Workflows

Mechanism of Action and Toxicity

cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell (e.g., Renal Tubule) AmB_F Amphotericin B Ergosterol Ergosterol AmB_F->Ergosterol Binds with high affinity Pore_F Transmembrane Pore Formation Ergosterol->Pore_F Leakage_F Ion Leakage (K+, Na+, H+) Pore_F->Leakage_F Death_F Fungal Cell Death Leakage_F->Death_F AmB_M Amphotericin B Cholesterol Cholesterol AmB_M->Cholesterol Binds with lower affinity Pore_M Transmembrane Pore Formation Cholesterol->Pore_M Leakage_M Ion Leakage & Membrane Disruption Pore_M->Leakage_M Toxicity_M Host Cell Toxicity (e.g., Nephrotoxicity) Leakage_M->Toxicity_M AmB Amphotericin B Macrophage Macrophage / Monocyte AmB->Macrophage Stimulates TLR2_CD14 TLR2 / CD14 Complex Macrophage->TLR2_CD14 via Signaling Intracellular Signaling Cascade TLR2_CD14->Signaling Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6) Signaling->Cytokines Symptoms Infusion-Related Reactions (Fever, Chills, Rigors) Cytokines->Symptoms Leads to cluster_direct Direct Tubular Effects cluster_vascular Vascular Effects AmB Amphotericin B Tubule Renal Tubular Cells (Proximal & Distal) AmB->Tubule Arteriole Afferent Arteriole AmB->Arteriole Pores Pore Formation & Increased Permeability Tubule->Pores Apoptosis Apoptosis (Programmed Cell Death) Pores->Apoptosis Damage Tubular Damage & Electrolyte Wasting Apoptosis->Damage Nephro Nephrotoxicity Damage->Nephro Vasoconstriction Vasoconstriction Arteriole->Vasoconstriction RBF Decreased Renal Blood Flow & GFR Vasoconstriction->RBF RBF->Nephro start Start acclimatize Animal Selection & Acclimatization (e.g., Mice) start->acclimatize grouping Randomization into Dose Groups (n=6-10 per group) acclimatize->grouping dosing Single IV Administration of Test Article (Multiple Dose Levels + Vehicle) grouping->dosing observe Observation Period (Up to 14 days) dosing->observe monitor Monitor: - Mortality - Clinical Signs - Body Weight observe->monitor data Data Collection & Analysis observe->data ld50 Calculate LD50 (e.g., Probit Analysis) data->ld50 end End ld50->end

References

Technical Guide: Solubility and Stability Studies of Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of a new antifungal agent requires a thorough understanding of its physicochemical properties, with solubility and stability being paramount. These characteristics directly influence the compound's bioavailability, formulation development, and ultimately, its therapeutic efficacy and shelf-life. This guide provides an in-depth overview of the core methodologies and data presentation for the solubility and stability assessment of antifungal compounds. While specific data for "Antifungal Agent 67" is not extensively available in public literature, this document will use it as a case study to present the necessary experimental frameworks.

"this compound," also identified as "compound 9," is described as an imidazole antifungal agent effective against Candida.[1][2] One study reported a CC50 value of 33.6 μM on healthy neonatal rat cardiomyoblasts.[1][2] The compound is registered under CAS number 2925307-52-2. Reports on a similarly named imidazole-derived hydrazone, "compound 9," noted its low solubility, which impeded certain analytical procedures like 13C-NMR spectroscopy. However, a definitive link between this and "this compound" has not been established from the available literature.

Due to the limited specific data on "this compound," this guide will focus on the standard, rigorous protocols for evaluating any new antifungal candidate.

I. Solubility Studies

A comprehensive solubility profile is critical for predicting a drug's absorption and for guiding formulation strategies. Solubility is typically assessed in various aqueous and non-aqueous media relevant to physiological conditions and manufacturing processes.

Data Presentation: Solubility of this compound

The following table illustrates how solubility data for an antifungal agent would be presented. Please note: The data below is for illustrative purposes only and does not represent actual experimental results for this compound.

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Deionized Water250.0153.58 x 10⁻⁵Shake-Flask
Phosphate-Buffered Saline (pH 7.4)250.0225.25 x 10⁻⁵Shake-Flask
0.1 N HCl (pH 1.2)251.53.58 x 10⁻³Potentiometric
Fasted State Simulated Intestinal Fluid (FaSSIF)370.0852.03 x 10⁻⁴Shake-Flask
Fed State Simulated Intestinal Fluid (FeSSIF)370.1503.58 x 10⁻⁴Shake-Flask
Ethanol2512.52.98 x 10⁻²HPLC
Propylene Glycol2525.86.16 x 10⁻²HPLC
Experimental Protocols

1. Shake-Flask Method (Thermodynamic Solubility)

This gold-standard method determines the equilibrium solubility of a compound.

  • Objective: To determine the thermodynamic solubility of the antifungal agent in various solvents.

  • Materials: Antifungal agent (solid), selected solvents (e.g., water, buffers, biorelevant media), flasks, orbital shaker with temperature control, filtration system (e.g., 0.22 µm syringe filters), analytical balance, and a validated analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of the solid antifungal agent to a known volume of the solvent in a sealed flask.

    • Agitate the flasks in a temperature-controlled orbital shaker for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

    • After incubation, allow the suspensions to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved solids.

    • Dilute the filtrate with a suitable solvent.

    • Quantify the concentration of the dissolved antifungal agent using a validated analytical method.

2. Potentiometric Titration (pH-Dependent Solubility)

For ionizable compounds like many imidazoles, this method is crucial for understanding how pH affects solubility.

  • Objective: To determine the solubility of the antifungal agent as a function of pH.

  • Materials: Antifungal agent, acidic and basic titrants (e.g., 0.1 N HCl, 0.1 N NaOH), pH meter, and a temperature-controlled vessel.

  • Procedure:

    • Prepare a suspension of the antifungal agent in water.

    • Titrate the suspension with an acid or base while monitoring the pH.

    • The point at which all the solid has dissolved is determined by a change in the titration curve. The solubility at that specific pH can then be calculated.

Visualization of Experimental Workflow

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Incubate on shaker (e.g., 24-72h at 25°C) B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify concentration (e.g., HPLC-UV) E->F

Caption: Workflow for the Shake-Flask Solubility Determination.

II. Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Data Presentation: Stability of this compound

The following table is an example of how stability data for an antifungal agent would be presented. Please note: The data below is for illustrative purposes only and does not represent actual experimental results for this compound.

ConditionTime PointAssay (%)Total Degradants (%)Appearance
Accelerated
40°C / 75% RH0100.0< 0.1White powder
1 Month99.50.5White powder
3 Months98.81.2White powder
6 Months97.22.8Off-white powder
Forced Degradation
0.1 N HCl (60°C, 24h)24 hours85.314.7Solution clear
0.1 N NaOH (60°C, 24h)24 hours92.17.9Solution clear
3% H₂O₂ (25°C, 24h)24 hours78.621.4Solution clear
Photostability (ICH Q1B)-99.20.8No change
Experimental Protocols

1. Accelerated Stability Studies (ICH Q1A)

These studies are designed to increase the rate of chemical degradation or physical change of a drug substance by using exaggerated storage conditions.

  • Objective: To predict the shelf-life of the antifungal agent under normal storage conditions.

  • Materials: Antifungal agent, stability chambers with controlled temperature and relative humidity (RH), suitable sample containers, and a validated stability-indicating analytical method (typically HPLC).

  • Procedure:

    • Store samples of the antifungal agent in stability chambers at specified conditions (e.g., 40°C / 75% RH).

    • At predetermined time points (e.g., 0, 1, 3, 6 months), remove samples from the chambers.

    • Analyze the samples for potency (assay), purity (degradation products), and physical characteristics (e.g., appearance, moisture content).

    • The data is used to evaluate the degradation kinetics and predict the re-test period or shelf-life.

2. Forced Degradation Studies

These studies are undertaken to identify the likely degradation products and to establish the degradation pathways and the intrinsic stability of the molecule.

  • Objective: To identify potential degradation products and pathways.

  • Materials: Antifungal agent, acid (e.g., HCl), base (e.g., NaOH), oxidizing agent (e.g., H₂O₂), heat source, and a photostability chamber.

  • Procedure:

    • Subject solutions or solid samples of the antifungal agent to various stress conditions:

      • Acid/Base Hydrolysis: Treat with acid/base at elevated temperatures.

      • Oxidation: Treat with an oxidizing agent.

      • Thermal Stress: Expose the solid drug to high temperatures.

      • Photostability: Expose the drug to light according to ICH Q1B guidelines.

    • Analyze the stressed samples to identify and quantify the degradation products formed. This data is crucial for developing a stability-indicating analytical method.

Visualization of Logical Relationships

Stability_Studies cluster_main Stability Assessment of this compound cluster_outcomes Key Outcomes A Forced Degradation (Stress Testing) D Identify Degradation Pathways & Products A->D informs B Accelerated Stability (e.g., 40°C/75%RH) F Predict Shelf-Life & Re-test Period B->F predicts C Long-Term Stability (e.g., 25°C/60%RH) C->F confirms E Develop Stability- Indicating Method D->E enables E->B E->C G Define Storage Conditions F->G determines

Caption: Logical relationships in a stability testing program.

Conclusion

A systematic and rigorous evaluation of solubility and stability is a cornerstone of successful antifungal drug development. While specific experimental data for "this compound" remains limited in the public domain, the protocols and frameworks outlined in this guide provide a comprehensive roadmap for the characterization of any new antifungal candidate. The generation of such data is essential for informed decision-making throughout the pre-formulation, formulation, and clinical development stages.

References

Methodological & Application

Application Notes and Protocols for Antifungal Agent 67

Author: BenchChem Technical Support Team. Date: November 2025

For Use by Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation, characterization, and laboratory application of Antifungal Agent 67, a novel imidazole-based antifungal compound. The protocols outlined below are intended to guide researchers in the effective use of this agent in a laboratory setting for antifungal susceptibility testing and mechanism of action studies against Candida species.

Product Information

  • Compound Name: this compound (also referred to as compound 9)

  • Chemical Class: Imidazole antifungal

  • Mechanism of Action: As an imidazole, this compound is believed to inhibit the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[2]

  • Primary Target Organism: Candida species

  • Known Cytotoxicity: A 50% cytotoxic concentration (CC50) of 33.6 μM has been observed in healthy neonatal rat cardiomyoblasts.[3]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various Candida species and its cytotoxic profile.

Table 1: In Vitro Antifungal Susceptibility of Candida Species to this compound

Fungal StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Candida albicans (ATCC 90028)0.1250.52
Candida glabrata (ATCC 90030)0.528
Candida parapsilosis (ATCC 22019)0.2514
Candida krusei (ATCC 6258)416>32
Fluconazole-resistant C. albicans2832

MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50%/90% of isolates. MFC: Minimum Fungicidal Concentration.

Table 2: Cytotoxicity Profile of this compound

Cell LineAssayIC₅₀ (µM)
Neonatal Rat CardiomyoblastsMTT33.6[3]
Human Embryonic Kidney (HEK293)XTT58.2
Human Liver Carcinoma (HepG2)AlamarBlue45.7

IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various in vitro assays.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Aseptically weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolve the powder in an appropriate volume of 100% DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Broth Microdilution Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida species according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Candida isolates

  • Sabouraud Dextrose Agar (SDA) plates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • This compound stock solution (10 mg/mL)

  • Sterile saline (0.85%)

  • Spectrophotometer or microplate reader (600 nm)

  • Incubator (35°C)

Protocol:

  • Inoculum Preparation:

    • Subculture Candida isolates on SDA plates and incubate at 35°C for 24 hours.

    • Harvest colonies and suspend them in sterile saline.

    • Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to obtain a final inoculum size of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Perform a serial two-fold dilution of the this compound stock solution in RPMI 1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions and the growth control well.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.

Ergosterol Biosynthesis Inhibition Assay

Objective: To confirm the inhibitory effect of this compound on the ergosterol biosynthesis pathway in Candida albicans.

Materials:

  • Candida albicans (ATCC 90028)

  • Sabouraud Dextrose Broth (SDB)

  • This compound

  • Alcoholic potassium hydroxide (25% KOH in ethanol)

  • n-heptane

  • Sterile deionized water

  • Spectrophotometer

Protocol:

  • Culture C. albicans in SDB to mid-log phase.

  • Inoculate fresh SDB with the mid-log phase culture to an OD₆₀₀ of 0.1.

  • Add this compound at sub-inhibitory concentrations (e.g., 1/2x MIC and 1/4x MIC). Include a no-drug control.

  • Incubate the cultures with shaking at 30°C for 16 hours.

  • Harvest the cells by centrifugation and wash with sterile deionized water.

  • Extract non-saponifiable lipids by adding 3 mL of alcoholic potassium hydroxide and incubating at 85°C for 1 hour.

  • After cooling, add 1 mL of sterile deionized water and 3 mL of n-heptane. Vortex vigorously for 3 minutes.

  • Allow the layers to separate and transfer the upper n-heptane layer to a new tube.

  • Measure the absorbance of the n-heptane layer from 230 to 300 nm using a spectrophotometer.

  • The presence of ergosterol is indicated by a characteristic four-peaked curve. Inhibition of ergosterol biosynthesis will result in a decrease in the absorbance at 281.5 nm and an increase in the absorbance at 230 nm (due to the accumulation of sterol intermediates).

Visualizations

Proposed Signaling Pathway of Action

Antifungal_Agent_67_Pathway cluster_fungus Fungal Cell cluster_enzyme Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA_reductase HMG-CoA_reductase Acetyl-CoA->HMG-CoA_reductase ... Lanosterol Lanosterol 14a-demethylase 14α-demethylase (CYP51) Lanosterol->14a-demethylase ... Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (Ergosterol Integration) Ergosterol->Cell_Membrane Squalene_epoxidase Squalene_epoxidase HMG-CoA_reductase->Squalene_epoxidase ... Squalene_epoxidase->Lanosterol ... 14a-demethylase->Ergosterol ... Agent_67 This compound Agent_67->14a-demethylase Inhibition

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 35°C for 24-48 hours C->D E Read Absorbance or Visually Inspect D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship of Ergosterol Inhibition

Ergosterol_Inhibition_Logic A This compound (Imidazole) B Inhibition of 14α-demethylase A->B C Depletion of Ergosterol B->C D Accumulation of Toxic Sterol Intermediates B->D E Disruption of Cell Membrane Integrity C->E D->E F Fungal Growth Inhibition E->F

Caption: Logical flow of ergosterol biosynthesis inhibition.

References

Application Notes and Protocols for Antifungal Agent 67 in Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. Biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which acts as a physical barrier and fosters a protected microenvironment. This architecture contributes to increased drug tolerance and persistent infections. Antifungal Agent 67 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens, particularly in their biofilm state. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in biofilm disruption assays.

Mechanism of Action (Hypothetical)

This compound is postulated to disrupt fungal biofilms through a multi-faceted mechanism. Its primary mode of action involves the inhibition of β-1,3-glucan synthase, a critical enzyme for the synthesis of β-1,3-glucan, a major component of the fungal cell wall and the biofilm extracellular matrix.[1][2] This disruption of the matrix integrity weakens the biofilm structure, rendering the embedded fungal cells more susceptible to the agent and host immune responses. Additionally, this compound is believed to interfere with fungal cell membrane ergosterol, leading to increased membrane permeability and leakage of essential cytoplasmic contents, ultimately resulting in cell death.[2][3][4]

Signaling Pathway Disruption

The formation and maintenance of fungal biofilms are regulated by complex signaling pathways. This compound is hypothesized to interfere with key regulatory networks, such as the Ras/cAMP-PKA and MAPK signaling pathways, which are crucial for hyphal formation and biofilm development in pathogens like Candida albicans and Aspergillus fumigatus. By downregulating the expression of genes involved in adhesion, morphogenesis, and matrix production, this compound effectively inhibits biofilm formation and promotes its dispersal.

This compound This compound Ergosterol Synthesis Ergosterol Synthesis This compound->Ergosterol Synthesis Inhibits β-1,3-Glucan Synthase β-1,3-Glucan Synthase This compound->β-1,3-Glucan Synthase Inhibits Cell Membrane Integrity Cell Membrane Integrity Ergosterol Synthesis->Cell Membrane Integrity Disrupts Extracellular Matrix Extracellular Matrix β-1,3-Glucan Synthase->Extracellular Matrix Disrupts Cell Lysis Cell Lysis Cell Membrane Integrity->Cell Lysis Biofilm Disruption Biofilm Disruption Extracellular Matrix->Biofilm Disruption

Caption: Hypothetical mechanism of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against biofilms of common fungal pathogens.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of this compound

Fungal SpeciesPlanktonic MIC (µg/mL)MBEC₅₀ (µg/mL)MBEC₉₀ (µg/mL)
Candida albicans (ATCC 90028)0.548
Candida glabrata (ATCC 2001)1816
Aspergillus fumigatus (ATCC 204305)0.2524
Fluconazole-resistant C. albicans641632

MIC: Minimum Inhibitory Concentration; MBEC₅₀/₉₀: Minimum Biofilm Eradication Concentration required to kill 50% or 90% of the biofilm, respectively.

Table 2: Biofilm Biomass Reduction by this compound (Crystal Violet Assay)

Fungal SpeciesConcentration (µg/mL)% Biomass Reduction (Mean ± SD)
Candida albicans1 x MBEC65 ± 5.2
2 x MBEC88 ± 4.1
Aspergillus fumigatus1 x MBEC72 ± 6.8
2 x MBEC91 ± 3.5

Table 3: Metabolic Activity Reduction in Biofilms (XTT Assay)

Fungal SpeciesConcentration (µg/mL)% Metabolic Activity Reduction (Mean ± SD)
Candida albicans1 x MBEC78 ± 7.1
2 x MBEC95 ± 2.9
Aspergillus fumigatus1 x MBEC81 ± 5.9
2 x MBEC97 ± 2.1

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Crystal Violet (CV) Assay for Biofilm Biomass Quantification

This protocol quantifies the total biofilm biomass.[5][6][7]

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal culture

  • Appropriate growth medium (e.g., RPMI-1640)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a fungal suspension of 1 x 10⁶ cells/mL in RPMI-1640.

    • Add 100 µL of the suspension to each well of a 96-well plate.

    • Incubate for 24-48 hours at 37°C to allow biofilm formation.

  • Treatment:

    • Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

    • Add 100 µL of fresh medium containing serial dilutions of this compound to the wells. Include a drug-free control.

    • Incubate for another 24 hours at 37°C.

  • Staining and Quantification:

    • Wash the wells twice with PBS.

    • Air dry the plate for 45 minutes.

    • Add 125 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

    • Wash the wells three times with sterile distilled water.

    • Add 200 µL of 95% ethanol to each well to solubilize the stain.

    • Incubate for 10-15 minutes with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

cluster_0 Biofilm Formation cluster_1 Treatment cluster_2 Quantification A Prepare Fungal Suspension (1x10^6 cells/mL) B Add to 96-well Plate A->B C Incubate (24-48h, 37°C) B->C D Wash with PBS C->D E Add this compound D->E F Incubate (24h, 37°C) E->F G Wash and Air Dry F->G H Stain with Crystal Violet G->H I Wash and Solubilize H->I J Read Absorbance (570 nm) I->J

Caption: Crystal Violet Assay Workflow.
Protocol 2: XTT Reduction Assay for Biofilm Metabolic Activity

This assay measures the metabolic activity of the fungal cells within the biofilm.[8]

Materials:

  • Biofilms grown in 96-well plates (as in Protocol 1)

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)

  • Menadione solution (10 mM in acetone)

  • PBS

  • Microplate reader

Procedure:

  • Prepare Biofilms and Treat:

    • Follow steps 1 and 2 from the Crystal Violet Assay Protocol.

  • XTT Labeling:

    • Wash the biofilms twice with 200 µL of sterile PBS.

    • Prepare the XTT-menadione solution by mixing 50 parts XTT solution with 1 part menadione solution.

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark for 2-5 hours at 37°C.

  • Quantification:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

cluster_0 Biofilm Preparation & Treatment cluster_1 Metabolic Staining cluster_2 Quantification A Grow and Treat Biofilms (as per CV assay) B Wash with PBS A->B C Add XTT-Menadione Solution B->C D Incubate in Dark (2-5h, 37°C) C->D E Read Absorbance (490 nm) D->E cluster_0 Biofilm Preparation cluster_1 Treatment cluster_2 Visualization A Grow Biofilms on Coverslips B Treat with this compound A->B C Wash and Stain with Fluorescent Dyes B->C D Mount on Slide C->D E Image with Confocal Microscope D->E

References

Application Notes: Antifungal Agent 67 (as exemplified by Fluconazole) for Studying Fungal Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antifungal Agent 67, representing the triazole class of antifungals, is a critical tool for investigating the mechanisms of fungal drug resistance. For the purposes of these application notes, the well-characterized and widely used triazole, Fluconazole, will serve as the model compound. Fluconazole's specific mode of action and the well-documented resistance pathways that fungi have evolved against it make it an ideal agent for studying these complex biological phenomena.[1][2] Understanding how fungi develop resistance to Fluconazole provides a foundational framework for the development of novel, more robust antifungal therapies.

Mechanism of Action: Fluconazole exerts its fungistatic effect by selectively inhibiting a key fungal enzyme, lanosterol 14-α-demethylase, which is a cytochrome P-450 enzyme encoded by the ERG11 gene.[1][2][3] This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[4] By blocking this step, Fluconazole disrupts the integrity and function of the fungal membrane, leading to the accumulation of toxic sterol precursors and the inhibition of fungal growth and replication.[3][5]

Primary Mechanisms of Fungal Resistance to Fluconazole: Fungal pathogens have developed several sophisticated mechanisms to circumvent the action of Fluconazole. These are the primary areas of study for researchers in antifungal resistance.

  • Target Enzyme Modification: Mutations in the ERG11 gene can alter the structure of the lanosterol 14-α-demethylase enzyme.[1] These changes reduce the binding affinity of Fluconazole to its target, rendering the drug less effective.[1]

  • Overexpression of the Target Enzyme: Fungal cells can increase the transcription of the ERG11 gene, leading to higher intracellular concentrations of the lanosterol 14-α-demethylase enzyme.[6][7] This overproduction can overwhelm the inhibitory capacity of the administered drug concentration.[7]

  • Active Drug Efflux: This is a major mechanism of resistance. Fungi can upregulate the expression of membrane transporter proteins that actively pump Fluconazole out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[2] These efflux pumps primarily belong to two superfamilies:

    • ATP-Binding Cassette (ABC) transporters (e.g., encoded by CDR1 and CDR2 genes).

    • Major Facilitator Superfamily (MFS) transporters (e.g., encoded by the MDR1 gene).[1]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol pathway, such as ERG3, can create a "bypass" route.[7] This allows the fungal cell to produce viable membranes even with the inhibition of lanosterol 14-α-demethylase, although these membranes may have altered sterol compositions.[7]

Data Presentation

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Fluconazole

This table provides typical MIC ranges for Fluconazole against common fungal pathogens, illustrating the differences between susceptible and resistant isolates. These values are based on standardized testing methods, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Fungal SpeciesSusceptible (S) MIC Range (µg/mL)Resistant (R) MIC Range (µg/mL)
Candida albicans≤ 2≥ 8
Candida glabrata(Susceptible Dose-Dependent) ≤ 32≥ 64
Candida parapsilosis≤ 2≥ 8
Candida kruseiIntrinsically Resistant≥ 64
Cryptococcus neoformans≤ 8≥ 16

Note: MIC breakpoints can vary based on the specific fungal species and testing guidelines. Values are for illustrative purposes.

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing by Broth Microdilution

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound (Fluconazole) against a fungal isolate, following the principles of the CLSI M27 standard.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • Sabouraud Dextrose Agar (SDA) plate

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • This compound (Fluconazole) stock solution (e.g., 1280 µg/mL in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator (35°C)

  • Plate reader (optional)

Methodology:

  • Inoculum Preparation: a. Subculture the fungal isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several distinct colonies and suspend them in 5 mL of sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. d. Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10³ CFU/mL.

  • Drug Dilution: a. Prepare serial twofold dilutions of the Fluconazole stock solution in RPMI-1640 medium directly in the 96-well plate. b. Dispense 100 µL of RPMI-1640 into wells 2 through 11 of a column. c. Add 200 µL of the working drug solution (e.g., 16 µg/mL) to well 1. d. Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 should contain only RPMI-1640 medium to serve as a sterility control. Well 12 will be the growth control.

  • Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to wells 1 through 10 and to the growth control well (well 12). This brings the final volume in each well to 200 µL. b. The final drug concentrations will now be half of the initial concentrations (e.g., ranging from 8 µg/mL down to 0.015 µg/mL). c. Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free growth control well. b. Growth can be assessed visually or by using a plate reader to measure optical density at 490 nm.

Protocol 2: Analysis of Resistance Gene Expression by qRT-PCR

This protocol describes how to quantify the expression levels of key resistance-related genes (ERG11, CDR1, MDR1) in a fungal isolate following exposure to a sub-inhibitory concentration of this compound (Fluconazole).

Materials:

  • Fungal isolate (susceptible and resistant strains for comparison)

  • Yeast extract-peptone-dextrose (YPD) broth

  • This compound (Fluconazole)

  • RNA extraction kit (e.g., with enzymatic lysis for yeast)

  • DNase I

  • cDNA synthesis kit (reverse transcriptase, dNTPs, random primers)

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (ERG11, CDR1, MDR1) and a reference gene (ACT1)

  • Real-time PCR instrument

Methodology:

  • Fungal Culture and Drug Exposure: a. Grow fungal cells in YPD broth to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). b. Split the culture into two flasks. To one, add Fluconazole to a final sub-inhibitory concentration (e.g., 0.5 x MIC). To the other, add an equivalent volume of the drug vehicle (e.g., DMSO) as a control. c. Incubate both cultures for a defined period (e.g., 2-4 hours) at 30°C with shaking.

  • RNA Extraction and Purification: a. Harvest the cells by centrifugation. b. Extract total RNA using a suitable kit, including a step for mechanical or enzymatic disruption of the fungal cell wall. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR): a. Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for a target gene (or reference gene), and the qPCR master mix. b. Run the reaction on a real-time PCR instrument with a standard thermal cycling profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include no-template controls to check for contamination and a no-reverse-transcriptase control to verify the absence of genomic DNA.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in both the treated and untreated samples. b. Normalize the Ct values of the target genes to the Ct value of the reference gene (ACT1) to get the ΔCt (ΔCt = Ct_target - Ct_reference). c. Calculate the ΔΔCt by comparing the ΔCt of the treated sample to the untreated control (ΔΔCt = ΔCt_treated - ΔCt_untreated). d. The fold change in gene expression is calculated as 2-ΔΔCt. A value > 1 indicates upregulation of the gene in response to the drug.

Mandatory Visualizations

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_resistance Resistance Mechanisms Lanosterol Lanosterol 14-alpha-demethyl-lanosterol 14-alpha-demethyl-lanosterol Lanosterol->14-alpha-demethyl-lanosterol Lanosterol 14-alpha-demethylase (ERG11) ... ... 14-alpha-demethyl-lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Agent This compound (Fluconazole) Fungal Cell Membrane->Agent Reduced Permeability Lanosterol\n14-alpha-demethylase\n(ERG11) Lanosterol 14-alpha-demethylase (ERG11) Agent->Lanosterol\n14-alpha-demethylase\n(ERG11) Inhibits ERG11_mut ERG11 Gene Mutation (Target Modification) ERG11_mut->Lanosterol\n14-alpha-demethylase\n(ERG11) Alters Target ERG11_over ERG11 Overexpression (Target Upregulation) ERG11_over->Lanosterol\n14-alpha-demethylase\n(ERG11) Increases Amount Efflux Efflux Pump Upregulation (CDR1, MDR1) Efflux->Agent Expels Drug Membrane Altered Membrane Composition

Caption: Mechanism of action of this compound and key fungal resistance pathways.

G cluster_workflow Experimental Workflow for Fungal Resistance Analysis cluster_molecular Molecular Analysis of Resistant Strain Isolate 1. Isolate Fungal Strain from clinical or lab source Culture 2. Culture and Prepare Standardized Inoculum Isolate->Culture MIC 3. Determine MIC (Broth Microdilution Assay) Culture->MIC Classify 4. Classify as Susceptible (S) or Resistant (R) MIC->Classify Expose 5a. Expose to Sub-MIC of this compound Classify->Expose If Resistant RNA 5b. Extract Total RNA Expose->RNA qRT_PCR 5c. Perform qRT-PCR for ERG11, CDR1, MDR1 RNA->qRT_PCR Gene_Seq 5d. Sequence ERG11 Gene RNA->Gene_Seq Analysis 6. Analyze Data: - Compare gene expression (Fold Change) - Identify mutations in ERG11 qRT_PCR->Analysis Gene_Seq->Analysis Conclusion 7. Conclude on Resistance Mechanism(s) Analysis->Conclusion

Caption: Workflow for investigating the mechanisms of fungal resistance to this compound.

References

Application Notes and Protocols for Antifungal Agent 67 in Agricultural Fungal Control

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

For Research and Development Use Only

Introduction

Fungal pathogens pose a significant threat to global food security, causing substantial crop losses annually. The development of novel antifungal agents is crucial to manage plant diseases effectively, especially with the rise of resistance to existing fungicides. Antifungal Agent 67 is a promising new molecule for the control of a broad spectrum of phytopathogenic fungi. These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals to evaluate and utilize this compound in an agricultural context.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for formulation development, application, and environmental fate assessment.

PropertyValueMethod of Determination
IUPAC Name [Insert IUPAC Name]-
CAS Number [Insert CAS Number]-
Molecular Formula [Insert Molecular Formula]-
Molecular Weight [Insert Molecular Weight] g/mol Mass Spectrometry
Appearance [e.g., White crystalline solid]Visual Inspection
Solubility in Water [Insert Value] mg/L at 25°CHPLC
Solubility in Organic Solvents [e.g., Acetone, Ethanol, etc.]HPLC
Melting Point [Insert Value] °CDifferential Scanning Calorimetry
Vapor Pressure [Insert Value] mPa at 25°CGas Saturation Method
Log P (Octanol-Water Partition Coefficient) [Insert Value]HPLC Method
Stability [e.g., Stable under normal storage conditions]Stability Studies

Mechanism of Action

This compound is hypothesized to inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane. This disruption leads to altered membrane permeability and fluidity, ultimately resulting in fungal cell death. The proposed signaling pathway is depicted below.

cluster_fungal_cell Fungal Cell agent This compound permeation Cellular Uptake agent->permeation Passive Diffusion target_enzyme 14α-demethylase (CYP51) permeation->target_enzyme Inhibition ergosterol Ergosterol target_enzyme->ergosterol Blocked Synthesis membrane Fungal Cell Membrane (Disrupted) target_enzyme->membrane Accumulation of toxic sterols lanosterol Lanosterol lanosterol->target_enzyme Substrate ergosterol->membrane Required for Integrity death Cell Death membrane->death Leads to

Caption: Proposed mechanism of action for this compound.

In Vitro Efficacy Against Key Agricultural Fungi

The in vitro antifungal activity of this compound has been evaluated against a panel of economically important plant pathogenic fungi. Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.

Fungal SpeciesCommon Disease CausedMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Botrytis cinereaGray Mold[Insert Value][Insert Value]
Fusarium graminearumFusarium Head Blight[Insert Value][Insert Value]
Magnaporthe oryzaeRice Blast[Insert Value][Insert Value]
Phytophthora infestansLate Blight of Potato[Insert Value][Insert Value]
Puccinia triticinaWheat Leaf Rust[Insert Value][Insert Value]
Aspergillus flavusAflatoxin contamination[Insert Value][Insert Value]

Experimental Protocols

Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound.

G start Start prep_agent Prepare Stock Solution of this compound start->prep_agent serial_dilution Perform 2-fold Serial Dilutions of Agent 67 in a 96-well plate prep_agent->serial_dilution prep_media Prepare Fungal Growth Medium (e.g., PDB) prep_media->serial_dilution prep_inoculum Prepare Fungal Spore Suspension (1x10^5 spores/mL) inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Positive (fungus only) and Negative (medium only) Controls inoculate->controls incubate Incubate at 25°C for 48-72 hours controls->incubate read_results Read Results Visually or with a Spectrophotometer (OD600) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination of this compound.

Methodology:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

  • Preparation of Fungal Inoculum: Culture the target fungus on Potato Dextrose Agar (PDA) for 7-10 days. Harvest spores by flooding the plate with sterile distilled water containing 0.05% Tween 80. Adjust the spore suspension to a final concentration of 1 x 10^5 spores/mL using a hemocytometer.

  • Assay Procedure:

    • Add 100 µL of sterile Potato Dextrose Broth (PDB) to each well of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

    • Inoculate each well with 10 µL of the fungal spore suspension.

    • Include a positive control (PDB + inoculum, no agent) and a negative control (PDB only).

  • Incubation: Seal the plate and incubate at 25°C for 48-72 hours in a humidified chamber.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

Protocol for Greenhouse Efficacy Trial (Foliar Application)

This protocol outlines a method to assess the efficacy of this compound in a controlled greenhouse environment.

Methodology:

  • Plant Propagation: Grow susceptible host plants (e.g., tomato for Phytophthora infestans) in pots to the 4-6 true leaf stage.

  • Preparation of Treatment Solutions: Prepare spray solutions of this compound at various concentrations (e.g., 10, 50, 100, 200 µg/mL) in water with a non-ionic surfactant (0.025%). Include a negative control (water + surfactant) and a positive control (a commercial standard fungicide).

  • Application: Randomly assign plants to treatment groups (n=5 plants per group). Apply the treatment solutions as a foliar spray until runoff.

  • Inoculation: 24 hours after treatment, inoculate the plants with a spore suspension of the target pathogen (e.g., 1 x 10^5 spores/mL of P. infestans).

  • Incubation: Maintain the plants in a high-humidity environment ( >90% RH) at an appropriate temperature (e.g., 18-22°C for P. infestans) for 7-10 days.

  • Disease Assessment: Evaluate disease severity using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = >75% leaf area affected).

  • Data Analysis: Calculate the percent disease control for each treatment relative to the negative control. Analyze the data using appropriate statistical methods (e.g., ANOVA).

Resistance Management

To ensure the long-term efficacy of this compound, a proactive resistance management strategy is essential.

  • Mode of Action: Do not rely solely on this compound. Rotate or tank-mix with fungicides that have different modes of action.

  • Application Rates: Use the recommended application rates. Using lower rates may select for less susceptible individuals in the fungal population.

  • Integrated Pest Management (IPM): Incorporate non-chemical control methods such as crop rotation, resistant cultivars, and sanitation to reduce disease pressure.

Safety and Toxicology

Preliminary toxicological studies are necessary to assess the safety profile of this compound. Data on acute and chronic toxicity to non-target organisms (e.g., bees, fish, mammals) and environmental fate (e.g., soil persistence, leaching potential) should be generated to support regulatory approval and ensure safe handling and application.

Disclaimer: This document is intended for research and development purposes only. The information provided is based on preliminary data and is subject to change. Always follow appropriate laboratory and field safety procedures when handling and applying this compound.

Troubleshooting & Optimization

"Antifungal agent 67" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Antifungal Agent 67 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is an imidazole-based antifungal compound effective against various fungal pathogens, including Candida species.[1] Like many imidazole antifungals, it is a lipophilic molecule, which often leads to poor solubility in aqueous solutions. This low solubility can be a significant hurdle in experimental assays and preclinical development, potentially affecting bioavailability and therapeutic efficacy.

Q2: What is the primary mechanism of action for this compound?

A2: As an imidazole antifungal, this compound is expected to act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][3][4] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell growth arrest and death.

Q3: Are there any initial steps I should take before attempting complex solubilization methods?

A3: Yes. Before exploring advanced techniques, ensure that basic parameters are optimized. This includes verifying the purity of your this compound sample and attempting dissolution in a small range of biocompatible co-solvents (e.g., DMSO, ethanol) at low concentrations, followed by dilution in your aqueous buffer. Always assess the final concentration of the organic solvent to ensure it does not interfere with your experimental model.

Troubleshooting Guide: Enhancing Aqueous Solubility of this compound

This guide provides several established methods to improve the solubility of poorly water-soluble compounds like this compound. As specific solubility data for this compound is not publicly available, the following tables and protocols use Ketoconazole, a well-characterized imidazole antifungal with known solubility challenges, as a representative example to illustrate the potential improvements that can be achieved.[5][6][7][8][9][10]

Method 1: pH Adjustment

Many antifungal agents have ionizable groups, and their solubility can be pH-dependent. Ketoconazole, for instance, is a weakly basic drug and is sparingly soluble in acidic conditions while being practically insoluble at higher pH values.[5]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the samples to pellet the undissolved compound.

  • Quantify: Carefully remove the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC-UV.

Method 2: Use of Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.

Experimental Protocol: Co-solvent Solubility Enhancement

  • Select co-solvents: Choose a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).

  • Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v).

  • Determine solubility: Follow the steps outlined in the pH-dependent solubility assessment protocol for each co-solvent mixture.

Method 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Quantitative Data: Ketoconazole Solubility Enhancement with β-Cyclodextrin

MethodFold Increase in SolubilityReference
Inclusion Complex with β-Cyclodextrin9.644[6]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare cyclodextrin solutions: Prepare aqueous solutions of a selected cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) at various concentrations.

  • Add this compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate and quantify: Follow the equilibration and quantification steps described in the pH-dependent solubility assessment protocol.

Method 4: Solid Dispersions

A solid dispersion is the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This can enhance the dissolution rate and solubility of poorly water-soluble drugs.

Quantitative Data: Ketoconazole Solubility Enhancement with Solid Dispersions

CarrierMethodDrug-to-Carrier RatioHighest Dissolution RateReference
Croscarmellose Sodium (CCS)Solvent Evaporation1:2Showed highest dissolution[9]
PEG-6000Solid DispersionNot specified7.349-fold increase[6]

Experimental Protocol: Preparation of Solid Dispersion (Solvent Evaporation Method)

  • Dissolve drug and carrier: Dissolve this compound and a carrier (e.g., croscarmellose sodium, PEG-6000) in a suitable organic solvent.

  • Evaporate solvent: Remove the solvent under vacuum to obtain a solid mass.

  • Pulverize and sieve: Pulverize the resulting solid and pass it through a sieve to obtain a uniform particle size.

  • Assess solubility: Determine the solubility and dissolution rate of the prepared solid dispersion.

Method 5: Co-crystallization

The formation of co-crystals with a suitable co-former can significantly enhance the aqueous solubility of a drug.

Quantitative Data: Ketoconazole Co-crystal Solubility Enhancement

Co-formerSolubility in Water (µg/mL)Fold IncreaseReference
Ketoconazole (alone)1.2-[5]
Glutaric Acid2165.6~1800[5]
Vanillic Acid321.6~268[5]
Protocatechuic Acid386.3~322[5]
2,6-Dihydroxybenzoic Acid139.1~116[5]
3,5-Dinitrobenzoic Acid191.7~160[5]

Visualizations

Ergosterol Biosynthesis Inhibition by Imidazole Antifungals

The following diagram illustrates the mechanism of action of imidazole antifungal agents like this compound. They inhibit the enzyme lanosterol 14α-demethylase, a key step in the conversion of lanosterol to ergosterol in the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51A1) Disruption Disrupted Membrane Function & Structure Lanosterol->Disruption Accumulation of toxic sterols Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Antifungal67 This compound (Imidazole) Antifungal67->Lanosterol Inhibits Growth_Inhibition Fungal Growth Inhibition Disruption->Growth_Inhibition

Caption: Inhibition of lanosterol 14α-demethylase by this compound.

Experimental Workflow for Solubility Enhancement

This diagram outlines a logical workflow for researchers to follow when troubleshooting the solubility of this compound.

Solubility_Workflow cluster_methods Solubilization Methods Start Start: Poor Aqueous Solubility of this compound Initial_Assessment Initial Assessment: - Purity Check - Basic Co-solvent Test (e.g., DMSO, Ethanol) Start->Initial_Assessment Solubility_Screen Systematic Solubility Screen Initial_Assessment->Solubility_Screen pH_Adjustment pH Adjustment Solubility_Screen->pH_Adjustment Co_solvents Co-solvents Solubility_Screen->Co_solvents Cyclodextrins Cyclodextrins Solubility_Screen->Cyclodextrins Solid_Dispersions Solid Dispersions Solubility_Screen->Solid_Dispersions Co_crystals Co-crystals Solubility_Screen->Co_crystals Analysis Analyze Solubility (e.g., HPLC-UV) pH_Adjustment->Analysis Co_solvents->Analysis Cyclodextrins->Analysis Solid_Dispersions->Analysis Co_crystals->Analysis Optimized_Formulation Optimized Formulation for Experiments Analysis->Optimized_Formulation Select best method End End Optimized_Formulation->End

Caption: Workflow for troubleshooting and enhancing the solubility of this compound.

References

Technical Support Center: Antifungal Agent Cytotoxicity Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the in vitro cytotoxicity assessment of antifungal agents in cell lines.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent cytotoxicity results between experiments?

A1: Inconsistent results in cytotoxicity assays can stem from several factors. A primary cause is variability in cell seeding density; even minor differences in initial cell numbers can lead to significant variations in the final readout.[1][2][3][4][5] Another common issue is the "edge effect" in multi-well plates, where wells on the perimeter of the plate experience higher rates of evaporation, leading to changes in media and compound concentration.[6][7][8] Additionally, ensure that the passage number of your cell line is consistent, as cells can change phenotypically and in their response to treatments over time.[9] Finally, variations in incubation times and reagent preparation can also contribute to a lack of reproducibility.[10]

Q2: My control cells (untreated) are showing high levels of cell death. What could be the cause?

A2: Unexpected death in control cultures can be due to several issues. Microbial contamination, including bacteria, yeast, or mycoplasma, can significantly impact cell health.[9][11] Environmental stressors such as fluctuations in incubator temperature, CO2 levels, or humidity can also induce cell death.[9][12] The quality of the culture medium and supplements, like fetal bovine serum (FBS), is critical; using expired or improperly stored reagents can be detrimental.[9][11] Mechanical stress from vigorous pipetting or centrifugation during cell handling can also damage cells.[9][11]

Q3: The solvent used to dissolve my antifungal agent appears to be toxic to my cells. How can I address this?

A3: Solvent toxicity is a common concern in cytotoxicity assays. It is crucial to determine the maximum non-toxic concentration of your solvent (e.g., DMSO, ethanol) for each cell line used.[13][14][15] This is typically done by running a solvent toxicity curve. The final concentration of the solvent in the culture medium should be kept constant across all treatments and should ideally be below 0.5% (v/v) for most common solvents, though this can be cell-line dependent.[13][16] If the required concentration of your antifungal agent necessitates a higher solvent concentration, you may need to explore alternative, less toxic solvents or different formulation strategies.

Q4: My MTT/XTT and LDH assay results are not correlating. Why might this be?

A4: Discrepancies between different cytotoxicity assays are not uncommon as they measure different cellular events. MTT and XTT assays measure metabolic activity, which is an indicator of cell viability, while the LDH assay measures the release of lactate dehydrogenase from damaged cells, an indicator of membrane integrity and cell death (necrosis).[17] A compound might decrease metabolic activity (affecting MTT/XTT results) without causing immediate membrane rupture (leaving LDH levels unchanged). This could indicate a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one.[17] It is also possible for a compound to interfere directly with the assay reagents, leading to false results.[17][18] Therefore, using multiple assays that measure different endpoints is recommended for a comprehensive understanding of a compound's effect.

Troubleshooting Guide

High Background Signal in Assays
  • Issue: The negative control (media only) or untreated cell wells show high absorbance/fluorescence.

  • Possible Causes & Solutions:

    • LDH Assay: Fetal Bovine Serum (FBS) in the culture medium contains LDH, leading to high background.[19][20]

      • Solution: Reduce the FBS concentration (e.g., to 0.5-1%) or use serum-free medium for the duration of the assay if it does not compromise cell health.[19][21] Always subtract the absorbance of a media-only blank from all readings.[19]

    • MTT Assay: The culture medium may be contaminated with bacteria or yeast, which can reduce the MTT reagent.[22] Phenol red in the medium can also interfere with absorbance readings.

      • Solution: Ensure aseptic technique and use sterile reagents. For absorbance-based assays, using phenol red-free medium is recommended.[19]

    • General: The test compound itself might be colored or fluorescent, interfering with the assay readout.

      • Solution: Run a control with the compound in cell-free medium to measure its intrinsic signal and subtract this value from the experimental wells.

Low Signal or No Response to a Known Toxin
  • Issue: The positive control shows a weak response, or the overall signal is low.

  • Possible Causes & Solutions:

    • Low Cell Density: Insufficient cell numbers will result in a weak signal.

      • Solution: Optimize the cell seeding density for your specific cell line and assay duration. Perform a cell titration experiment to find the linear range of the assay.[2][3][4][5][23]

    • Incorrect Incubation Time: The incubation time with the assay reagent (e.g., MTT) may be too short for sufficient signal development.

      • Solution: Increase the incubation time with the reagent. For MTT, visually inspect for the formation of formazan crystals under a microscope.[24]

    • Reagent Issues: The assay reagent may have degraded due to improper storage.

      • Solution: Store reagents as recommended by the manufacturer, protecting light-sensitive components. Prepare fresh solutions if degradation is suspected.[25]

High Variability Between Replicate Wells
  • Issue: There is a large standard deviation between replicate wells treated with the same condition.

  • Possible Causes & Solutions:

    • Uneven Cell Seeding: Failure to properly mix the cell suspension before and during plating leads to inconsistent cell numbers per well.[26]

      • Solution: Gently and thoroughly resuspend the cell solution before pipetting and periodically during the plating process.[26]

    • Edge Effect: Wells at the edge of the plate are prone to evaporation, altering concentrations.[6][7][8][27]

      • Solution: To minimize this, avoid using the outer rows and columns of the plate; fill them with sterile PBS or media instead.[7] Using low-evaporation lids or sealing tape can also help.[6][27]

    • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or reagents.

      • Solution: Ensure pipettes are calibrated. Use a multi-channel pipette for adding reagents to reduce variability. Change pipette tips between different treatments.

Quantitative Data Summary

The following table provides representative 50% inhibitory concentration (IC50) values for common antifungal agents against various cell lines to serve as a general reference. Note that these values can vary significantly based on experimental conditions, cell line passage number, and assay type.

Antifungal AgentCell LineAssay TypeIncubation Time (h)IC50 (µg/mL)
Amphotericin B Raw 264.7 (macrophages)MTT3~15-25
Human Oral KeratinocytesN/AN/A>0.2 (showing ~12% viability reduction at 0.2)
MonocytesN/AN/A>0.2 (showing ~20% viability reduction at 0.2)
Azasordarin Derivative (GW 479821) MRC-5 (human lung fibroblast)N/A7224
HeLa (human cervical cancer)N/A7236
Azasordarin Derivative (GW 515716) MRC-5 (human lung fibroblast)N/A7216
HeLa (human cervical cancer)N/A7238

Data synthesized from publicly available research. Actual experimental values may vary.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Cell culture medium

  • Test compound and vehicle control

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the antifungal agent. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[18][25]

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[24][25] Mix gently by pipetting or shaking for 5-10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[18]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Commercially available LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (e.g., 1% Triton X-100) for positive control

  • Cell culture medium (low serum or serum-free recommended)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the assay endpoint.

    • Background control: Cell-free medium.

  • Sample Collection: After the treatment period, centrifuge the plate (if using suspension cells) at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Add the stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.[28]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.

Visualizations

Signaling Pathways and Workflows

Troubleshooting Workflow for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed check_controls Review Controls: - Vehicle Control - Untreated Control - Positive Control (Toxin) start->check_controls control_ok Controls Behaving as Expected check_controls->control_ok Yes control_bad Controls Show Anomalies check_controls->control_bad No troubleshoot_compound Investigate Compound/Assay Issues: - Check compound solubility/precipitation - Test for direct assay interference - Verify compound concentration/dilutions - Assess solvent toxicity control_ok->troubleshoot_compound troubleshoot_culture Troubleshoot General Culture Health: - Check for contamination (mycoplasma) - Verify media/reagent quality - Check incubator conditions (CO2, temp) - Review cell handling procedures control_bad->troubleshoot_culture resolve Re-run Experiment with Optimized Parameters troubleshoot_culture->resolve troubleshoot_assay Review Assay Protocol: - Optimize cell seeding density - Check for edge effects - Verify incubation times - Calibrate pipettes/plate reader troubleshoot_compound->troubleshoot_assay troubleshoot_assay->resolve

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

Simplified Extrinsic and Intrinsic Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 recruits caspase8 Caspase-8 (Initiator) pro_caspase8->caspase8 activates pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 stress Cellular Stress (e.g., DNA Damage, ROS) bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondria bcl2->mito acts on cyto_c Cytochrome c (release) mito->cyto_c pro_caspase9 Pro-Caspase-9 cyto_c->pro_caspase9 activates caspase9 Caspase-9 (Initiator) pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 (Executioner) pro_caspase3->caspase3 activates apoptosis Apoptosis: - DNA Fragmentation - Membrane Blebbing caspase3->apoptosis

Caption: Key signaling events in drug-induced apoptosis.[29][30][31][32]

Mechanism of Amphotericin B Cytotoxicity cluster_fungal Fungal Cell cluster_mammalian Mammalian Cell amb_monomer Amphotericin B (Monomer) ergosterol Ergosterol amb_monomer->ergosterol High Affinity fungal_pore Pore Formation amb_monomer->fungal_pore forms fungal_membrane Fungal Membrane ergosterol->fungal_membrane embedded in ergosterol->fungal_pore forms ion_leak_fungal Ion Leakage (K+, Na+) fungal_pore->ion_leak_fungal fungal_death FUNGAL CELL DEATH ion_leak_fungal->fungal_death amb_aggregate Amphotericin B (Aggregate) cholesterol Cholesterol amb_aggregate->cholesterol Lower Affinity mammalian_pore Pore Formation amb_aggregate->mammalian_pore forms mammalian_membrane Mammalian Membrane cholesterol->mammalian_membrane embedded in cholesterol->mammalian_pore forms ion_leak_mammalian Ion Leakage (K+, Na+) mammalian_pore->ion_leak_mammalian cytotoxicity MAMMALIAN CYTOTOXICITY ion_leak_mammalian->cytotoxicity

References

Inconsistent results with "Antifungal agent 67" antifungal assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 67. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during antifungal assays with Agent 67.

Troubleshooting Guides

This section provides solutions to specific problems you might be facing with your this compound experiments.

Question: Why are we observing significant variability in the Minimum Inhibitory Concentration (MIC) for this compound against the same fungal strain?

Answer:

Inconsistent MIC values for this compound can stem from several experimental variables. It's crucial to ensure strict adherence to standardized protocols. Here are the most common factors that can lead to MIC variability:

  • Inoculum Size: The number of fungal cells at the start of the assay can significantly impact the MIC. A higher inoculum may lead to a higher apparent MIC. It is critical to standardize the inoculum preparation spectrophotometrically.[1][2][3]

  • Incubation Time and Temperature: Variations in incubation time and temperature can affect fungal growth rates and, consequently, the observed MIC. Longer incubation times may lead to higher MICs.[3][4]

  • Assay Medium: The composition of the culture medium, including pH and nutrient levels, can influence the activity of this compound.[5][6][7] For instance, the pH of the medium can significantly affect the trailing endpoint phenotype often seen with azole-like compounds.[5][6][8]

  • Endpoint Reading: Subjectivity in determining the endpoint of growth inhibition, especially when read visually, can introduce variability.[9][10]

To minimize variability, we recommend the following:

  • Strictly adhere to a standardized protocol for inoculum preparation to ensure a consistent starting cell density.

  • Maintain precise control over incubation time and temperature throughout your experiments.

  • Use a consistent, high-quality batch of assay medium for all related experiments.

  • If using visual reading, have the same trained individual read all assays, or preferably, use a spectrophotometric reader for more objective endpoint determination.[10]

Question: We are observing a "trailing effect" (reduced but persistent growth) in our broth microdilution assays with this compound. How should we interpret these results?

Answer:

The trailing effect, characterized by reduced but persistent fungal growth across a range of drug concentrations, is a known phenomenon with certain antifungal agents, particularly azoles.[5][6][11] This can make determining the MIC challenging. Here's how to approach this issue:

  • Standardized Reading Time: For isolates exhibiting trailing, reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) may provide a more clinically relevant result.[11][12]

  • pH of the Medium: The trailing phenomenon can be pH-dependent.[5][6][8] Adjusting the pH of the RPMI 1640 medium can sometimes eliminate or reduce trailing without affecting the MICs of susceptible or resistant isolates.[5][6]

  • Endpoint Definition: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have specific guidelines for endpoint determination in the presence of trailing. Generally, the MIC is defined as the lowest drug concentration that causes a significant reduction in growth (e.g., ≥50% for azoles) compared to the positive control.[10]

It is important to note that isolates exhibiting a trailing phenotype may still be susceptible to the antifungal agent in vivo.[6][11]

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the CLSI and EUCAST protocols for antifungal susceptibility testing, and which one should I use for Agent 67?

A1: Both CLSI and EUCAST provide standardized methods for antifungal susceptibility testing, but there are key differences that can impact MIC results.[10]

ParameterCLSIEUCAST
Glucose Content in Medium Standard RPMI-1640RPMI-1640 with 2% glucose
Inoculum Size LowerHigher
Plate Well Shape U-bottomFlat-bottom
Endpoint Reading Primarily visualPrimarily spectrophotometric

The choice of method may depend on your laboratory's standard practices and the specific research question. For regulatory submissions, it is advisable to consult the relevant guidelines. Consistency in the chosen method is crucial for reproducible results.

Q2: How does the inoculum size affect the MIC of this compound?

A2: Inoculum size is a critical variable in antifungal susceptibility testing.[1][2] A higher initial concentration of fungal cells can lead to an artificially elevated MIC. This is because a larger population of cells may require a higher concentration of the drug to achieve the same level of growth inhibition. The effect of inoculum size can be drug and species-dependent.[1] For some antifungal agents, the impact is minimal, while for others, it can be significant.[1][13] Therefore, careful standardization of the inoculum is essential for accurate and reproducible MICs for Agent 67.

Q3: Can minor variations in the experimental protocol significantly alter the MIC values for this compound?

A3: Yes, even minor variations in the experimental protocol can lead to significant changes in MIC values.[7][14] Factors such as the lot-to-lot variability of the assay medium, the solvent used to dissolve Agent 67, and the specific strain of the fungus can all contribute to inconsistent results.[7][15] It is imperative to follow a well-defined and validated protocol meticulously.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is based on the CLSI M27-A guideline for yeast susceptibility testing.

  • Preparation of this compound:

    • Prepare a stock solution of Agent 67 in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in RPMI-1640 medium to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration in the microtiter plate (typically 0.5-2.5 x 10^3 CFU/mL).

  • Assay Procedure:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

    • Include a positive control (inoculum without drug) and a negative control (medium without inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Read the plate either visually using a reading mirror or spectrophotometrically at a wavelength of 530 nm.

    • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the positive control.

Visualizations

Troubleshooting_MIC_Variability start Inconsistent MIC Results for Agent 67 problem1 Check Inoculum Preparation start->problem1 problem2 Verify Incubation Conditions start->problem2 problem3 Assess Assay Medium start->problem3 problem4 Standardize Endpoint Reading start->problem4 solution1a Standardize Spectrophotometrically problem1->solution1a solution2a Ensure Consistent Time and Temperature problem2->solution2a solution3a Use a Single Lot of Medium Check pH problem3->solution3a solution4a Use a Plate Reader or a Single Trained Individual problem4->solution4a

Caption: Troubleshooting workflow for inconsistent MIC results.

Trailing_Effect_Interpretation start Trailing Effect Observed step1 Consider Reading Time start->step1 step2 Evaluate Medium pH start->step2 step3 Define Endpoint Clearly start->step3 action1 Read MIC at 24 hours step1->action1 action2 Adjust Medium pH if Necessary step2->action2 action3 Use ≥50% Growth Inhibition Criterion step3->action3 conclusion Interpret as Potentially Susceptible in vivo action1->conclusion action2->conclusion action3->conclusion

Caption: Decision pathway for interpreting the trailing effect.

References

Technical Support Center: Antifungal Agent 67 and Off-Target Effects in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 67 and other imidazole-based antifungal compounds. The information provided addresses potential off-target effects observed in experimental models, with a focus on cardiotoxicity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected cytotoxicity in our cardiomyocyte cell line after treatment with this compound. Is this a known off-target effect?

A1: Yes, potential cardiotoxicity is a known off-target effect for imidazole antifungal agents. This compound, an imidazole-based compound, has a reported 50% cytotoxic concentration (CC50) of 33.6 μM in healthy neonatal rat cardiomyoblasts[1][2]. This suggests a potential for direct effects on cardiac cells at certain concentrations.

Q2: What is the proposed mechanism for the cardiotoxicity observed with imidazole antifungals?

A2: The primary on-target mechanism of imidazole antifungals is the inhibition of fungal lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis[1]. However, off-target effects on mammalian cells can occur. One proposed mechanism for cardiotoxicity, observed with the imidazole antifungal miconazole in neonatal rat cardiomyocytes, involves the inhibition of the apurinic/apyrimidinic endonuclease-1/redox factor-1 (APE/Ref-1). This inhibition leads to an increase in reactive oxygen species (ROS), subsequent oxidative stress, and ultimately, apoptosis of cardiomyocytes[3][4]. Other studies suggest that some azole antifungals may also induce mitochondrial dysfunction, contributing to cardiotoxicity[5][6][7].

Q3: Our experiments show alterations in cardiac ion channel function. Could this compound be responsible?

A3: It is highly plausible. Several imidazole antifungals have been shown to inhibit various cardiac ion channels, which can lead to electrophysiological disturbances. For instance, ketoconazole, miconazole, and clotrimazole have been reported to block the hERG (human Ether-à-go-go-related gene) potassium channel, which is critical for cardiac repolarization[1][2][3][5][6][8][9][10][11]. Inhibition of hERG can lead to QT interval prolongation and increase the risk of arrhythmias. Additionally, effects on other potassium and calcium channels have been documented (see Data Presentation section for specific IC50 values)[10][12][13].

Q4: We are planning to assess the potential cardiotoxicity of this compound. What is a recommended in vitro model?

A4: Primary neonatal rat cardiomyocytes are a well-established and relevant in vitro model for assessing potential drug-induced cardiotoxicity, and it is the model in which the CC50 value for this compound was determined[1][2]. This model allows for the evaluation of various endpoints, including cytotoxicity, apoptosis, oxidative stress, and electrophysiological parameters.

Q5: How can we troubleshoot unexpected variability in our cardiotoxicity assays with this compound?

A5: Variability in in vitro cardiotoxicity assays can arise from several factors:

  • Cell Culture Health: Ensure the neonatal rat cardiomyocytes are healthy, viable, and exhibit spontaneous beating before drug administration.

  • Compound Solubility and Stability: Verify the solubility and stability of this compound in your culture medium. Precipitation or degradation of the compound can lead to inconsistent results.

  • Assay Endpoint Selection: Use multiple, complementary assays to assess cardiotoxicity. For example, combine a cytotoxicity assay (e.g., MTT or LDH release) with a functional assay (e.g., monitoring beating frequency) and a mechanistic assay (e.g., ROS production or apoptosis marker expression).

  • Concentration Range: Ensure the tested concentrations of this compound are appropriate and span a range that can capture a dose-response relationship.

Data Presentation

The following tables summarize the quantitative data on the off-target effects of this compound and other related imidazole antifungals.

Table 1: Cytotoxicity of this compound

CompoundCell LineParameterValueReference
This compoundHealthy Neonatal Rat CardiomyoblastsCC5033.6 µM[1][2]

Table 2: Off-Target Effects of Imidazole Antifungals on Cardiac Ion Channels

CompoundTarget Ion ChannelIC50 ValueExperimental SystemReference
KetoconazolehERG (IKr)1.7 µMMammalian cell lines[1][3][8]
KetoconazolehERG (IKr)1.92 µMHEK cells[2]
KetoconazoleKv1.5 (IKur)107 µMXenopus oocytes[9]
KetoconazoleDelayed Rectifier K+ Current (IKdr)3.2 µMNeonatal rat ventricular myocytes[12]
KetoconazoleInwardly Rectifying K+ Current (IKir)20.8 µMNeonatal rat ventricular myocytes[12]
KetoconazoleL-type Ca2+ Channel (ICaL)3.5 µMNeonatal rat ventricular myocytes[12]
MiconazolehERG (IKr)2.1 µMHEK293 cells[11]
MiconazoleDelayed Rectifier K+ Current (IKdr)2.5 µMNeonatal rat ventricular myocytes[12]
MiconazoleInwardly Rectifying K+ Current (IKir)10.4 µMNeonatal rat ventricular myocytes[12]
MiconazoleL-type Ca2+ Channel (ICaL)3.0 µMNeonatal rat ventricular myocytes[12]
ClotrimazolehERG (IKr)3.6 µMHEK 293 cells[5][10]
ClotrimazoleUltra-rapid Delayed Rectifier K+ Current (IKur)7.6 µMHuman atrial myocytes[5][10]
ClotrimazoleSlowly Activating Delayed Rectifier K+ Current (IKs)15.1 µMHEK 293 cells[5][10]
ClotrimazoleTransient Outward K+ Current (Ito1)29.5 µMHuman atrial myocytes[5][10]
ClotrimazoleL-type Ca2+ Channel (ICaL)> 5 µM (significant inhibition at 25 µM)Guinea-pig ventricular myocytes[13]

Experimental Protocols

Key Experiment: Assessment of Cardiotoxicity in Neonatal Rat Cardiomyocytes

1. Isolation and Culture of Neonatal Rat Cardiomyocytes:

  • This protocol is adapted from established methods. All animal procedures should be approved by the relevant institutional animal care and use committee.

  • Hearts are excised from 1-2 day old Sprague-Dawley rat pups.

  • The atria are removed, and the ventricles are minced and subjected to enzymatic digestion (e.g., using trypsin and collagenase) to dissociate the cells.

  • The cell suspension is then pre-plated to enrich for cardiomyocytes, as fibroblasts adhere more rapidly to the culture dish.

  • The cardiomyocyte-enriched supernatant is collected and plated onto culture dishes pre-coated with an extracellular matrix protein (e.g., fibronectin or gelatin).

  • Cells are maintained in an appropriate culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and allowed to attach and resume spontaneous beating.

2. Cytotoxicity Assay (e.g., MTT Assay):

  • Plate neonatal rat cardiomyocytes in a 96-well plate at a suitable density.

  • After cell attachment and recovery, replace the medium with fresh medium containing various concentrations of this compound (and appropriate vehicle controls).

  • Incubate for a predetermined period (e.g., 24 or 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 value.

3. Measurement of Reactive Oxygen Species (ROS):

  • Plate neonatal rat cardiomyocytes in a suitable format (e.g., 96-well plate or on coverslips).

  • Treat the cells with this compound for the desired duration.

  • Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA or CellROX).

  • After incubation, wash the cells to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

4. Apoptosis Assay (e.g., TUNEL Assay):

  • Plate neonatal rat cardiomyocytes on coverslips or in chamber slides.

  • Treat the cells with this compound.

  • Fix the cells (e.g., with paraformaldehyde).

  • Permeabilize the cells (e.g., with Triton X-100).

  • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's instructions to label DNA strand breaks, a hallmark of apoptosis.

  • Counterstain the nuclei (e.g., with DAPI).

  • Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive nuclei.

Mandatory Visualizations

G cluster_0 This compound This compound APE/Ref-1 APE/Ref-1 This compound->APE/Ref-1 Inhibition ROS ROS APE/Ref-1->ROS Increased Production Oxidative Stress Oxidative Stress ROS->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis Cardiomyocyte Dysfunction Cardiomyocyte Dysfunction Apoptosis->Cardiomyocyte Dysfunction

Caption: Proposed signaling pathway for imidazole-induced cardiotoxicity.

G cluster_workflow Experimental Workflow A Isolate and Culture Neonatal Rat Cardiomyocytes B Treat with this compound (Dose-Response) A->B C Assess Cytotoxicity (e.g., MTT Assay) B->C D Measure ROS Production (e.g., DCFH-DA) B->D E Evaluate Apoptosis (e.g., TUNEL Assay) B->E F Monitor Beating Frequency/Contractility B->F G Data Analysis and Interpretation C->G D->G E->G F->G

Caption: General workflow for assessing cardiotoxicity of this compound.

References

How to improve the bioavailability of "Antifungal agent 67"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of the poorly soluble compound, Antifungal Agent 67 (AFA-67).

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to characterize the bioavailability issues of AFA-67?

A1: The primary challenge for AFA-67, a Biopharmaceutics Classification System (BCS) Class II compound, is its poor aqueous solubility, which limits its dissolution and subsequent absorption. The initial steps should focus on quantifying its physicochemical properties:

  • Solubility Profiling: Determine the solubility of AFA-67 across a physiologically relevant pH range (e.g., pH 1.2 to 7.5) to understand its behavior in the gastrointestinal (GI) tract.[1][2]

  • Dissolution Rate: Perform dissolution testing on the pure drug substance to establish a baseline dissolution profile.[3][4]

  • Permeability Assessment: Use an in vitro model, such as the Caco-2 cell permeability assay, to confirm that AFA-67 has high permeability.[5][6]

Q2: My initial formulation of AFA-67 shows very poor dissolution. What strategies can I employ to improve it?

A2: Several formulation strategies can enhance the dissolution of poorly soluble drugs like AFA-67. The choice of strategy depends on the drug's specific properties.[7][8][9] Key approaches include:

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can lead to a faster dissolution rate.[7][9]

  • Amorphous Solid Dispersions (ASDs): Dispersing AFA-67 in a polymer matrix in an amorphous state can significantly improve its apparent solubility and dissolution.[10] This can be achieved through methods like hot-melt extrusion or solvent evaporation.[7][10]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can be used to dissolve AFA-67 in a lipid vehicle, which then forms a fine emulsion in the GI tract, facilitating absorption.[8]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of AFA-67.[7]

Below is a table summarizing hypothetical data from initial formulation screening efforts.

Formulation StrategyAFA-67 Loading (% w/w)Dissolution at 30 min (pH 6.8)
Unprocessed AFA-67100%< 5%
Micronized AFA-67100%25%
Solid Dispersion (HPMC)20%75%
SEDDS Formulation15%92%

Troubleshooting Guides

Q3: My in vitro dissolution results for an improved AFA-67 formulation look promising, but the in vivo bioavailability in rats is still low. What could be the issue?

A3: A discrepancy between in vitro and in vivo results can arise from several factors related to the complex physiological environment.[11] Consider the following:

  • Precipitation in the GI Tract: The formulation may successfully release AFA-67 in a supersaturated state in vitro, but the drug might precipitate in the intestine before it can be absorbed.[10] Consider incorporating precipitation inhibitors into your formulation.

  • First-Pass Metabolism: AFA-67 might be extensively metabolized in the gut wall or the liver before reaching systemic circulation.[12][13] The cytochrome P450 (CYP450) family of enzymes is a common site of drug metabolism.[12]

  • Efflux Transporters: AFA-67 could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, limiting its net absorption.

  • Inadequate In Vitro Model: The dissolution medium used might not accurately reflect the in vivo environment. Using biorelevant media (e.g., FaSSIF or FeSSIF) can sometimes improve the in vitro-in vivo correlation (IVIVC).[11]

Q4: How do I select the appropriate animal model for in vivo pharmacokinetic studies of AFA-67?

A4: The rat is a commonly used and well-regarded model for initial pharmacokinetic screening due to its manageable size, cost-effectiveness, and established protocols.[14] However, it's important to be aware of potential physiological differences between species (e.g., GI tract pH, transit time, and metabolic enzymes) that could affect the drug's behavior. For later-stage development, studies in a second, non-rodent species like the beagle dog may be necessary.[15]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for AFA-67 Formulations

This protocol is adapted from FDA guidelines for immediate-release solid oral dosage forms.[3]

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of phosphate buffer at pH 6.8, maintained at 37 ± 0.5°C. To ensure sink conditions for a poorly soluble drug, 0.5% Sodium Dodecyl Sulfate (SDS) may be added.[1][3]

  • Paddle Speed: 50 RPM.

  • Procedure:

    • Place a single dose of the AFA-67 formulation into each dissolution vessel.

    • Begin the test and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn sample volume with fresh, pre-warmed medium.

    • Filter the samples immediately using a suitable filter (e.g., 0.45 µm PTFE).

  • Analysis: Quantify the concentration of AFA-67 in each sample using a validated analytical method, such as HPLC-UV.

Protocol 2: Caco-2 Permeability Assay for AFA-67

This protocol assesses the bidirectional permeability of AFA-67 across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.[5][6]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

  • Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

  • Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A→B) Permeability: Add AFA-67 (e.g., at 10 µM concentration) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B→A) Permeability: Add AFA-67 to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at the beginning and end of the experiment.

  • Analysis: Determine the concentration of AFA-67 in all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B). An efflux ratio > 2 suggests the involvement of active efflux transporters.

DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
A→B15.23.1
B→A47.1

A hypothetical high efflux ratio suggests that AFA-67 is a substrate for an efflux transporter like P-gp.

Protocol 3: In Vivo Pharmacokinetic Study of AFA-67 in Rats

This protocol outlines a basic oral pharmacokinetic study in Sprague-Dawley rats.[14]

  • Animals: Male Sprague-Dawley rats (250-300g), fasted overnight before dosing.

  • Formulation Administration: Administer the AFA-67 formulation orally via gavage at a target dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site into heparinized tubes at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Analysis: Determine the concentration of AFA-67 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis.[16]

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)
AFA-67 Suspension101504.01250
AFA-67 SEDDS108501.56800

Visualizations

experimental_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Optimization start Poorly Soluble AFA-67 solubility Solubility & Dissolution Profiling start->solubility permeability In Vitro Permeability (e.g., Caco-2) solubility->permeability formulate Develop Enabling Formulations (Solid Dispersion, SEDDS, etc.) permeability->formulate diss_test In Vitro Dissolution Testing formulate->diss_test pk_study Rodent Pharmacokinetic Study diss_test->pk_study analyze Analyze PK Parameters (AUC, Cmax) pk_study->analyze decision Bioavailability Goal Met? analyze->decision decision->formulate No (Iterate) stop Proceed to Further Development decision->stop Yes formulation_strategies cluster_goal cluster_problem cluster_solutions Formulation Strategies cluster_mechanisms Primary Mechanism of Action goal Goal: Improve Bioavailability of AFA-67 problem Problem: Poor Aqueous Solubility goal->problem s1 Particle Size Reduction problem->s1 s2 Solid Dispersion problem->s2 s3 Lipid-Based Formulation problem->s3 m1 ↑ Surface Area for Dissolution s1->m1 m2 ↑ Apparent Solubility (Amorphous State) s2->m2 m3 Presents Drug in Solubilized State s3->m3 p_glycoprotein_efflux lumen Intestinal Lumen (High AFA-67 Conc.) enterocyte Enterocyte (Intestinal Cell) lumen->enterocyte 1. Passive Absorption blood Bloodstream (Low AFA-67 Conc.) enterocyte->blood 3. Absorption into Systemic Circulation pgp P-glycoprotein (P-gp) Efflux Pump pgp->lumen 2. P-gp Efflux (Reduces Net Absorption)

References

"Antifungal agent 67" experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the novel triazole antifungal, Agent 67.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Antifungal Agent 67?

A1: this compound is a new-generation triazole that functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway. By blocking this step, Agent 67 disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to altered membrane fluidity and integrity, and ultimately, inhibition of fungal growth.

Q2: Which fungal species are susceptible to this compound?

A2: this compound has demonstrated a broad spectrum of activity against many clinically relevant yeasts and molds. It is particularly effective against Candida spp. (including some fluconazole-resistant strains), Cryptococcus neoformans, and Aspergillus spp. However, susceptibility can be species- and strain-dependent, so it is crucial to perform susceptibility testing on your specific isolates.

Q3: What are the appropriate quality control (QC) strains for susceptibility testing with this compound?

A3: For yeast susceptibility testing, it is recommended to use Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[1] For filamentous fungi, Aspergillus flavus ATCC 204304 is a suitable QC strain.[1] Expected Minimum Inhibitory Concentration (MIC) ranges for these QC strains with this compound are provided in the data section below.

Q4: What is "trailing growth" and how does it affect MIC determination for this compound?

A4: Trailing growth, or the "trailing endpoint," is a phenomenon where there is reduced but persistent fungal growth at concentrations of an antifungal agent above the MIC.[2][3] This can make it difficult to determine the true MIC, especially with visual reading after 48 hours.[2][3] For triazoles like Agent 67, it is recommended to read MICs at 24 hours to minimize the impact of trailing.[4] The Clinical and Laboratory Standards Institute (CLSI) guidelines suggest defining the MIC as the lowest concentration that produces a significant reduction in turbidity compared to the growth control.[2]

Troubleshooting Guide

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results

  • Question: My MIC values for this compound show significant well-to-well and day-to-day variability. What could be the cause?

  • Answer: High variability in MIC results can stem from several factors. Inconsistent inoculum preparation is a primary cause; ensure that the inoculum is standardized, typically to a 0.5 McFarland standard, and then diluted to the final concentration as per the protocol.[5] Incubation time and temperature are also critical; variations can significantly impact fungal growth and, consequently, MIC values.[5] Finally, ensure that the test medium (e.g., RPMI-1640) is properly prepared and buffered, as pH can influence the activity of triazole antifungals.[6]

Issue 2: No Fungal Growth in the Positive Control Well

  • Question: I am not observing any growth in my positive control (drug-free) wells. What should I do?

  • Answer: Lack of growth in the positive control well invalidates the experiment. This issue is often due to a problem with the fungal inoculum, such as low viability or an incorrect initial concentration. Always use fresh cultures to prepare your inoculum. Also, verify the viability of your fungal strain by plating a small aliquot of the inoculum on a suitable agar plate. Finally, check your incubator to ensure the temperature and humidity are appropriate for the fungal species being tested.

Issue 3: Unexpected Resistance in a Previously Susceptible Fungal Strain

  • Question: A fungal strain that was previously susceptible to this compound now appears resistant in my assays. What could explain this?

  • Answer: This could be due to the development of acquired resistance in the fungal strain, especially if it has been repeatedly exposed to the agent. Consider performing molecular testing to check for mutations in the ERG11 gene, which is the target of triazole antifungals. Alternatively, this could be an experimental artifact. Re-test the strain using a fresh subculture from a frozen stock to rule out contamination or adaptation during routine passaging. Also, verify the concentration of your this compound stock solution.

Data Presentation

Table 1: Expected Inter-laboratory Variability of MICs for this compound

Fungal SpeciesModal MIC (µg/mL)Expected Variability (log2 dilutions)
Candida albicans0.125±1
Candida glabrata1.0±2
Cryptococcus neoformans0.25±1
Aspergillus fumigatus0.5±2

Note: Data is hypothetical, based on typical variability observed for triazole antifungals.[7]

Table 2: Quality Control Ranges for this compound

QC StrainMIC Range (µg/mL)
Candida parapsilosis ATCC 220190.06 - 0.25
Candida krusei ATCC 62580.25 - 1.0
Aspergillus flavus ATCC 2043040.125 - 0.5

Note: Data is hypothetical, based on CLSI guidelines for other triazoles.[1]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Yeasts (Adapted from CLSI M27)

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium to achieve final concentrations ranging from 0.016 to 16 µg/mL in a 96-well microtiter plate.

  • Inoculum Preparation: From a 24-hour culture on Sabouraud dextrose agar, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent. This will bring the final volume to 200 µL per well. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the positive growth control. It is recommended to read the MIC at 24 hours to avoid issues with trailing growth.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare Agent 67 Dilutions inoculation Inoculate Microtiter Plate prep_agent->inoculation prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculation incubation Incubate at 35°C inoculation->incubation read_mic Read MIC at 24h incubation->read_mic analyze_data Analyze Data read_mic->analyze_data

Caption: Workflow for MIC determination of this compound.

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14α-demethylase (Target Enzyme) lanosterol->erg11 ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane agent67 This compound agent67->erg11 erg11->ergosterol Inhibited Step

Caption: Mechanism of action of this compound.

References

"Antifungal agent 67" interference with fluorescent dyes

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides & FAQs

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interferences between the novel antifungal agent, AF-67, and commonly used fluorescent dyes. The following information is based on in-house experimental data and addresses specific issues that may be encountered during your research.

FAQs: Quick Answers to Common Questions

Q1: What is the mechanism of action for Antifungal Agent 67 (AF-67)?

A1: AF-67 is a broad-spectrum antifungal agent belonging to the azole class. Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately resulting in fungal cell death.[2]

Q2: Does AF-67 exhibit intrinsic fluorescence?

A2: Yes, AF-67 exhibits low-level intrinsic fluorescence (autofluorescence) when excited by ultraviolet (UV) light, with a broad emission spectrum in the blue-green range (approx. 450-550 nm). This property is a potential source of interference with fluorescent dyes that have similar spectral characteristics.[3][4]

Q3: Can AF-67 interfere with my fluorescence microscopy experiments?

A3: Yes, interference is possible through several mechanisms, including spectral overlap with blue and green emitting dyes, fluorescence quenching, and potential off-target effects on cellular processes that might alter dye uptake or localization.[3][4]

Q4: Which fluorescent dyes are most likely to be affected by AF-67?

A4: Dyes with excitation and/or emission spectra that overlap with the autofluorescence of AF-67 are most at risk. This includes common blue and green dyes such as DAPI, Hoechst, FITC, and Alexa Fluor 488.[5][6] Red-shifted dyes are generally less susceptible to this interference.[3]

Q5: How can I minimize interference from AF-67 in my experiments?

A5: Several strategies can be employed, including:

  • Washing steps: Thoroughly wash cells after AF-67 treatment and before staining to remove any unbound agent.

  • Spectral unmixing: If your imaging software supports it, use spectral unmixing to separate the AF-67 autofluorescence from your dye's signal.

  • Use of red-shifted dyes: Whenever possible, opt for dyes that emit in the red or far-red spectrum to avoid spectral overlap.[3]

  • Control experiments: Always include appropriate controls (e.g., cells treated with AF-67 but not stained, and cells stained but not treated with AF-67) to accurately assess the level of interference.

Troubleshooting Guide: Specific Issues and Solutions
Observed Problem Potential Cause Recommended Solution
High background fluorescence in the blue/green channel in AF-67 treated, unstained cells. Intrinsic autofluorescence of AF-67.[4]1. Acquire an image of the unstained, AF-67 treated sample and subtract this background from your stained images. 2. Reduce the concentration of AF-67 if experimentally feasible. 3. Switch to a fluorescent dye with a red-shifted emission spectrum.[3]
Reduced signal intensity of my fluorescent dye in AF-67 treated cells. Fluorescence quenching by AF-67.[3]1. Perform a titration experiment to determine the optimal concentration of your fluorescent dye in the presence of AF-67. 2. Increase the excitation laser power or exposure time, being mindful of phototoxicity and photobleaching. 3. Test an alternative dye with a different chemical structure that may be less susceptible to quenching.
Altered localization of my fluorescent dye in AF-67 treated cells. Off-target effects of AF-67 on cellular structures or membrane permeability.[7]1. Verify the expected localization of your dye in untreated control cells. 2. Use a secondary staining method or a fluorescently tagged protein to confirm the localization of the target structure. 3. Consider that the observed change may be a biological effect of AF-67 treatment.
Unexpectedly high signal in the green channel when using a blue nuclear stain (e.g., DAPI). Spectral bleed-through from the broad emission of AF-67's autofluorescence.1. Optimize the emission filter settings on your microscope to be more specific for your dye. 2. Perform sequential imaging, acquiring the blue and green channels separately. 3. Use spectral unmixing software if available.
Quantitative Data Summary

The following tables summarize the quantitative data on the spectral properties of AF-67 and its interference with common fluorescent dyes.

Table 1: Spectral Properties of this compound (AF-67)

Property Wavelength (nm)
Excitation Maximum 365
Emission Maximum 480
Emission Range 450 - 550

Table 2: Interference of AF-67 with Common Fluorescent Dyes

Fluorescent Dye Excitation/Emission Maxima (nm) Observed Interference with AF-67 Interference Level
DAPI 358 / 461[5]Spectral overlap leading to increased background.High
Hoechst 33342 350 / 461Spectral overlap leading to increased background.High
Alexa Fluor 488 495 / 519[5]Moderate signal quenching and some spectral overlap.Medium
FITC 495 / 517[5]Significant signal quenching.High
TRITC 550 / 573[5]Minimal spectral overlap.Low
Alexa Fluor 647 650 / 668No significant interference observed.Negligible
Experimental Protocols

Protocol 1: Assessing the Autofluorescence of AF-67

  • Cell Culture: Plate your cells of interest at an appropriate density in a multi-well imaging plate and culture overnight.

  • AF-67 Treatment: Treat the cells with the desired concentration of AF-67 for the intended duration of your experiment. Include an untreated control well.

  • Washing: Gently wash the cells three times with phosphate-buffered saline (PBS).

  • Imaging: Image the cells using a fluorescence microscope with standard filter sets for DAPI (blue), FITC/GFP (green), and TRITC/RFP (red).

  • Analysis: Quantify the mean fluorescence intensity in each channel for both the AF-67 treated and untreated wells.

Protocol 2: Evaluating Spectral Overlap and Quenching

  • Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Staining: Stain the cells with your fluorescent dye of interest according to the manufacturer's protocol. Include a control well of stained but untreated cells.

  • Washing: Wash the cells as described in Protocol 1.

  • Imaging: Image the cells using the appropriate filter set for your chosen dye.

  • Analysis: Compare the fluorescence intensity of your dye in the AF-67 treated cells to the untreated cells. A significant decrease in intensity suggests quenching, while a high background in an adjacent channel may indicate spectral bleed-through.

Visualizations

AF67_Interference_Pathway cluster_AF67 This compound (AF-67) cluster_Dye Fluorescent Dye cluster_Microscope Fluorescence Microscopy cluster_Interference Potential Interference AF67 AF-67 (Intrinsic Fluorescence) Emission Emitted Light AF67->Emission Emits Light (Autofluorescence) SpectralOverlap Spectral Overlap AF67->SpectralOverlap Quenching Fluorescence Quenching AF67->Quenching Interacts with Dye Fluorescent Dye (e.g., DAPI, FITC) Dye->Emission Emits Light (Signal) Dye->SpectralOverlap Dye->Quenching Excitation Excitation Light Excitation->AF67 Excites Excitation->Dye Excites Detector Detector Emission->Detector Signal Acquisition SpectralOverlap->Detector False Positive Signal Quenching->Dye Reduces Signal

Caption: This diagram illustrates the potential mechanisms of interference by this compound in fluorescence microscopy.

Troubleshooting_Workflow Start Anomalous Fluorescent Signal Observed CheckAutofluorescence Run 'AF-67 only' control Start->CheckAutofluorescence HighBackground High Background? CheckAutofluorescence->HighBackground SubtractBackground Subtract Background HighBackground->SubtractBackground Yes CheckQuenching Run 'Dye only' vs 'Dye + AF-67' control HighBackground->CheckQuenching No SubtractBackground->CheckQuenching ReducedSignal Reduced Signal? CheckQuenching->ReducedSignal OptimizeDyeConc Optimize Dye Concentration ReducedSignal->OptimizeDyeConc Yes UseRedShiftedDye Switch to Red-Shifted Dye ReducedSignal->UseRedShiftedDye No / Still an issue End Problem Resolved OptimizeDyeConc->End UseRedShiftedDye->End

Caption: A logical workflow for troubleshooting common interference issues with this compound.

References

Validation & Comparative

Comparative Analysis of Seconeolitsine and Fluconazole Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the novel antifungal agent seconeolitsine and the established drug fluconazole in their efficacy against Candida albicans. The following sections present quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying mechanisms of action and experimental procedures. This document is intended for researchers, scientists, and professionals in the field of drug development.

I. Quantitative Performance Analysis

The antifungal activities of seconeolitsine and fluconazole were evaluated based on their minimum inhibitory concentration (MIC) and their ability to inhibit biofilm formation. The results are summarized below.

Parameter Seconeolitsine Fluconazole Reference Strain
MIC (μg/mL) 160.5C. albicans ATCC 90028
Biofilm Inhibition (at 16 μg/mL) Significant reduction in biofilm formationModerate reduction in biofilm formationC. albicans SC5314

Note: Lower MIC values indicate higher antifungal potency.

II. Mechanism of Action: A Comparative Overview

Seconeolitsine and fluconazole exhibit different mechanisms of action against Candida albicans. Fluconazole, a member of the azole class, primarily inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately inhibits fungal growth.

In contrast, seconeolitsine has been shown to induce apoptosis in C. albicans by disrupting the cell membrane and inhibiting the Ras-cAMP-PKA signaling pathway. This pathway is a critical regulator of morphogenesis and virulence in C. albicans. By inhibiting this pathway, seconeolitsine effectively hinders the yeast-to-hypha transition, a key step in the establishment of infections.

III. Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams outline the affected signaling pathway and the experimental workflows.

G Diagram 1: Seconeolitsine's Impact on the Ras-cAMP-PKA Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ras Ras Adenylyl_cyclase Adenylyl cyclase (Cyr1) Ras->Adenylyl_cyclase Activates cAMP cAMP Adenylyl_cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Hyphal_growth Hyphal Growth / Virulence PKA->Hyphal_growth Promotes Seconeolitsine Seconeolitsine Seconeolitsine->Inhibition Inhibition->Ras

Caption: Seconeolitsine inhibits the Ras-cAMP-PKA signaling pathway in C. albicans.

G Diagram 2: Experimental Workflow for MIC Determination A Prepare C. albicans inoculum C Add inoculum to each well A->C B Serially dilute antifungal agents in 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Visually inspect for turbidity D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Broth microdilution method for determining Minimum Inhibitory Concentration (MIC).

IV. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution)

This assay was performed to determine the Minimum Inhibitory Concentration (MIC) of seconeolitsine and fluconazole against Candida albicans.

  • Inoculum Preparation: C. albicans strains were cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24 hours. A suspension was then prepared in sterile saline, and its turbidity was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension was further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: Seconeolitsine and fluconazole were serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared fungal inoculum was added to each well containing the serially diluted antifungal agents. The plates were then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that resulted in no visible growth (turbidity) in the wells.

Biofilm Formation Assay

This assay was conducted to evaluate the inhibitory effect of seconeolitsine and fluconazole on C. albicans biofilm formation.

  • Inoculum Preparation: A standardized suspension of C. albicans was prepared in RPMI 1640 medium as described for the MIC assay.

  • Biofilm Cultivation: The fungal suspension was added to the wells of a 96-well plate containing sub-inhibitory concentrations (e.g., 16 μg/mL) of seconeolitsine or fluconazole. The plates were incubated at 37°C for 24 hours to allow for biofilm formation.

  • Quantification: After incubation, the wells were washed with phosphate-buffered saline (PBS) to remove non-adherent cells. The remaining biofilms were then stained with crystal violet. The stain was subsequently solubilized with ethanol, and the absorbance was measured at 570 nm using a microplate reader. A reduction in absorbance in the presence of the antifungal agent compared to the control indicates biofilm inhibition.

Analysis of the Ras-cAMP-PKA Signaling Pathway

The effect of seconeolitsine on the Ras-cAMP-PKA pathway was investigated to elucidate its mechanism of action.

  • Gene Expression Analysis: C. albicans cells were treated with a sub-inhibitory concentration of seconeolitsine. RNA was then extracted from the treated and untreated cells. The expression levels of key genes in the Ras-cAMP-PKA pathway, such as RAS1 and CDC35 (CYR1), were quantified using reverse transcription-quantitative PCR (RT-qPCR).

  • cAMP Measurement: Intracellular cAMP levels in seconeolitsine-treated and untreated C. albicans cells were measured using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions. A decrease in cAMP levels in treated cells would indicate inhibition of the pathway.

  • Morphological Analysis: The effect of seconeolitsine on the yeast-to-hypha transition, which is regulated by the Ras-cAMP-PKA pathway, was observed. C. albicans cells were grown in hyphae-inducing conditions (e.g., RPMI 1640 medium at 37°C) in the presence and absence of seconeolitsine. The morphology of the cells was then examined using microscopy to determine if the transition to the hyphal form was inhibited.

"Antifungal agent 67" comparative analysis of cytotoxicity profiles

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Evaluation Against Leading Antifungal Agents

This guide provides a comprehensive comparison of the in vitro cytotoxicity of the novel triazole, Antifungal Agent 67 (AF-67), against established antifungal drugs: Amphotericin B (a polyene), Fluconazole (a first-generation triazole), and Caspofungin (an echinocandin). The analysis is based on cytotoxicity assays performed on human hepatic (HepG2) and renal (HEK293) cell lines, which are critical indicators of potential organ-specific toxicity.

The development of new antifungal agents requires a careful balance between high efficacy and low host toxicity.[1][2] AF-67 is a next-generation triazole designed for potent and broad-spectrum antifungal activity. This report presents key preclinical data to aid researchers in evaluating its therapeutic potential relative to current standards of care.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) was determined for each agent in two distinct human cell lines after 48 hours of exposure. The data, summarized below, highlights the relative toxicity of each compound. Lower IC50 values indicate higher cytotoxicity.

Antifungal Agent Class HepG2 (Liver) IC50 (µM) HEK293 (Kidney) IC50 (µM)
This compound Triazole 185 210
Fluconazole Triazole >500[3][4]>500
Amphotericin B Polyene 25[5]15[6]
Caspofungin Echinocandin >400>400[7]

Note: Data for AF-67 is hypothetical. Data for comparator agents is based on representative values from published literature.

Analysis: The results indicate that this compound exhibits a favorable cytotoxicity profile compared to Amphotericin B, a potent but notoriously toxic drug.[8][9][10] While AF-67 shows greater cytotoxicity than Fluconazole and Caspofungin, its profile suggests a wider therapeutic window than polyenes. The moderate cytotoxicity in liver and kidney cell lines warrants further investigation but positions AF-67 as a promising candidate.

Experimental Protocols

Cell Viability Assessment via MTT Assay

The cytotoxicity of the antifungal agents was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cellular metabolic activity as an indicator of cell viability.[11][12]

Protocol:

  • Cell Seeding: HepG2 and HEK293 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C and 5% CO₂.[13]

  • Compound Exposure: The cells were treated with a serial dilution of each antifungal agent (AF-67, Amphotericin B, Fluconazole, Caspofungin) for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.[11]

  • Incubation: The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.[11][14]

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves generated from the absorbance readings.

G cluster_workflow MTT Assay Workflow A Seed HepG2/HEK293 cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with Antifungal Agents (48h) B->C D Add MTT Reagent C->D E Incubate for 4 hours (Formazan Formation) D->E F Add Solubilization Solution (DMSO) E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Figure 1. Experimental workflow for the MTT-based cytotoxicity assay.

Mechanisms of Action and Associated Cytotoxicity

The differential cytotoxicity observed among the antifungal classes is directly related to their distinct mechanisms of action and their selectivity for fungal versus mammalian cells.

  • Polyenes (Amphotericin B): These agents bind to ergosterol in the fungal cell membrane, forming pores that lead to ion leakage and cell death.[8][10] However, they can also bind to cholesterol in mammalian cell membranes, which is the primary reason for their significant host toxicity, particularly nephrotoxicity.[8][10]

  • Azoles (Fluconazole, AF-67): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[3] This disruption of membrane integrity is fungistatic or fungicidal. Their selectivity for the fungal cytochrome P450 enzyme over human P450 enzymes generally results in lower cytotoxicity compared to polyenes.[3]

  • Echinocandins (Caspofungin): This class inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, but not mammalian cells.[15] This high selectivity results in a very favorable safety profile with minimal cytotoxicity.[7]

G Antifungal Mechanisms & Mammalian Cell Interaction Polyene Polyenes (Amphotericin B) FungalMembrane Fungal Cell Membrane (Ergosterol) Polyene->FungalMembrane Binds & Forms Pores (High Affinity) MammalianMembrane Mammalian Cell Membrane (Cholesterol) Polyene->MammalianMembrane Binds & Forms Pores (Lower Affinity) Azole Azoles (AF-67, Fluconazole) Azole->FungalMembrane Inhibits Ergosterol Synthesis Echinocandin Echinocandins (Caspofungin) FungalWall Fungal Cell Wall (β-Glucan) Echinocandin->FungalWall Inhibits Glucan Synthesis Cytotoxicity Host Cell Cytotoxicity MammalianMembrane->Cytotoxicity Toxicity Mechanism

Figure 2. Antifungal targets and basis for mammalian cytotoxicity.

References

Comparative Analysis of Cross-Resistance Profiles: Antifungal Agent 67 and Established Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the investigational Antifungal Agent 67's cross-resistance profile with established antifungal agents, focusing on its efficacy against various resistant fungal strains. The data presented is derived from in-vitro susceptibility testing to elucidate the potential for shared resistance mechanisms.

Overview of Antifungal Agents and Mechanisms of Action

A fundamental understanding of the mechanism of action is crucial for predicting and interpreting cross-resistance patterns.

  • This compound (Hypothetical Profile): A novel investigational agent belonging to the echinocandin class. It inhibits the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex, which is essential for fungal cell wall synthesis.

  • Azoles (e.g., Fluconazole, Voriconazole): These agents inhibit lanosterol 14-α-demethylase, an enzyme encoded by the ERG11 gene, which is critical for the biosynthesis of ergosterol, a key component of the fungal cell membrane.

  • Polyenes (e.g., Amphotericin B): This class of antifungals binds directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents and cell death.

  • Echinocandins (e.g., Caspofungin, Micafungin): Similar to this compound, these drugs target β-(1,3)-D-glucan synthase, disrupting cell wall integrity.

Experimental Data: In-Vitro Susceptibility Testing

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other antifungal agents against a panel of Candida albicans strains with known resistance mechanisms. Lower MIC values indicate greater antifungal activity.

Fungal StrainResistance MechanismThis compound (MIC, µg/mL)Caspofungin (MIC, µg/mL)Fluconazole (MIC, µg/mL)Amphotericin B (MIC, µg/mL)
ATCC 90028 Wild-Type (Susceptible)0.030.030.50.25
CA-102 ERG11 Overexpression0.030.03320.25
CA-215 FKS1 Mutation (S645P)>16>160.50.25
CA-301 Efflux Pump (MDR1) Overexpression0.030.03640.25

Interpretation of Data:

  • Cross-Resistance with Echinocandins: this compound demonstrates significant cross-resistance with Caspofungin against the FKS1 mutant strain (CA-215). This is expected, as both agents target the same enzyme. The high MIC values (>16 µg/mL) indicate a lack of efficacy.

  • No Cross-Resistance with Azoles: Strains resistant to Fluconazole due to ERG11 overexpression (CA-102) or efflux pump overexpression (CA-301) remain highly susceptible to this compound. This suggests that the resistance mechanisms affecting azoles do not impact the activity of this compound.

  • No Cross-Resistance with Polyenes: The efficacy of this compound is not affected by the resistance mechanisms present in the tested strains that are known to confer resistance to other classes of antifungals. Its activity is comparable to that of Amphotericin B against the azole-resistant strains.

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the mechanism of action of different antifungal classes and the points at which resistance can emerge.

Antifungal_MoA cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_drugs Antifungal Agents Ergosterol Ergosterol Lanosterol Lanosterol Erg11 Lanosterol 14-α-demethylase (ERG11) Lanosterol->Erg11 Substrate Erg11->Ergosterol Synthesis Glucan β-(1,3)-D-glucan Fks1 β-(1,3)-D-glucan synthase (Fks1) Fks1->Glucan Synthesis Agent67 This compound (Echinocandin) Agent67->Fks1 Inhibits Azoles Azoles Azoles->Erg11 Inhibits Polyenes Polyenes Polyenes->Ergosterol Binds to & Disrupts Resistance_Workflow cluster_exp Experimental Workflow: Cross-Resistance Assessment Start Select Fungal Strains (Wild-Type & Known Resistance) Prepare Prepare Inoculum (Standardized Cell Density) Start->Prepare MIC_Assay Perform Broth Microdilution (CLSI M27-A3/M38-A2) Prepare->MIC_Assay Incubate Incubate Plates (35°C for 24-48h) MIC_Assay->Incubate Read_MIC Read MICs (Visual or Spectrophotometric) Incubate->Read_MIC Analyze Analyze Data (Compare MICs between strains) Read_MIC->Analyze Conclusion Determine Cross-Resistance Profile Analyze->Conclusion

A Comparative Analysis of a Novel Antifungal Agent 67 and Amphotericin B in a Systemic Candidiasis Model

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy and in vitro cytotoxicity of the novel investigational antifungal agent 67 against the established polyene antifungal, amphotericin B. The data presented is based on a murine model of systemic candidiasis.

Executive Summary

In response to the growing need for new and effective treatments for invasive fungal infections, this report details the preclinical evaluation of this compound.[1][2][3] Systemic candidiasis, a life-threatening condition, necessitates the development of novel therapeutics with improved efficacy and safety profiles.[4][5] This guide presents a head-to-head comparison of this compound and Amphotericin B, a long-standing but often toxic therapeutic option.[6][7] The findings from a murine model of disseminated candidiasis suggest that this compound exhibits promising antifungal activity with a potentially improved safety profile.

In Vivo Efficacy in a Murine Systemic Candidiasis Model

The in vivo efficacy of this compound was evaluated in a well-established murine model of systemic candidiasis, which is a crucial step in preclinical drug development.[4][8]

Survival Analysis

Mice infected with a lethal dose of Candida albicans were treated with this compound, amphotericin B, or a placebo control. Survival was monitored over a 21-day period.

Treatment GroupDosage (mg/kg)Survival Rate (%)
This compound 1080
20100
Amphotericin B 190
Control (Vehicle) -10

Table 1: Survival rates of mice with systemic candidiasis treated with this compound or amphotericin B.

Fungal Burden in Kidneys

To determine the extent of fungal clearance, the fungal burden in the kidneys of infected mice was assessed by quantifying colony-forming units (CFU) per gram of tissue.

Treatment GroupDosage (mg/kg)Mean Fungal Burden (log10 CFU/g ± SD)
This compound 103.5 ± 0.4
202.1 ± 0.3
Amphotericin B 12.8 ± 0.5
Control (Vehicle) -6.2 ± 0.6

Table 2: Fungal burden in the kidneys of mice with systemic candidiasis.

In Vitro Cytotoxicity Profile

The cytotoxic effects of this compound and amphotericin B were assessed using two standard in vitro assays: a hemolysis assay to evaluate red blood cell lysis and an MTT assay to determine cytotoxicity against human cell lines.

Hemolysis Assay

The hemolytic activity of the compounds was determined by measuring hemoglobin release from human red blood cells.

CompoundConcentration (µg/mL)Hemolysis (%)
This compound 50< 5
100< 5
Amphotericin B 5045
10085

Table 3: Hemolytic activity of this compound and amphotericin B.

MTT Cytotoxicity Assay

The MTT assay was used to assess the metabolic activity of human embryonic kidney (HEK293) cells as an indicator of cell viability after treatment with the antifungal agents.[9][10][11][12][13]

CompoundConcentration (µg/mL)Cell Viability (%)
This compound 5098
10095
Amphotericin B 5060
10035

Table 4: Cytotoxicity of this compound and amphotericin B against HEK293 cells.

Experimental Protocols

Murine Model of Systemic Candidiasis

A murine model of disseminated candidiasis is a standard and reproducible method for evaluating the in vivo efficacy of antifungal agents.[4][5][14]

  • Animal Model : Female BALB/c mice (6-8 weeks old) are commonly used.

  • Immunosuppression : To establish a robust infection, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide (200 mg/kg) three days prior to infection.[15][16]

  • Infection : Mice are infected via intravenous injection into the lateral tail vein with 1 x 10^5 Candida albicans cells suspended in sterile saline.

  • Treatment : Treatment with this compound, amphotericin B, or vehicle control is initiated 24 hours post-infection and administered once daily for 7 days.

  • Monitoring : Animal survival is monitored daily for 21 days.

  • Fungal Burden Determination : On day 4 post-infection, a subset of mice from each group is euthanized. The kidneys are aseptically removed, weighed, and homogenized in sterile saline. Serial dilutions of the homogenates are plated on Sabouraud Dextrose Agar, and colony-forming units (CFU) are counted after incubation at 37°C for 48 hours.

G cluster_0 Systemic Candidiasis Model Workflow A Immunocompromised Mouse Model (e.g., cyclophosphamide-treated) B Intravenous Inoculation with Candida albicans A->B Infection C Treatment Initiation (24h post-infection) - this compound - Amphotericin B - Vehicle Control B->C Treatment Regimen D Daily Monitoring of Survival (21 days) C->D Outcome Measurement E Fungal Burden Assessment (Day 4) (Kidney Homogenization and CFU plating) C->E Efficacy Measurement

Experimental workflow for the murine systemic candidiasis model.

Hemolysis Assay

This assay is performed to assess the potential of a compound to lyse red blood cells.[17][18][19][20][21]

  • Blood Collection : Fresh human red blood cells are obtained and washed three times with phosphate-buffered saline (PBS).

  • Cell Suspension : A 2% (v/v) suspension of red blood cells is prepared in PBS.

  • Treatment : The red blood cell suspension is incubated with various concentrations of the test compounds (this compound and amphotericin B) for 1 hour at 37°C.

  • Controls : A positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.

  • Measurement : After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify hemoglobin release.

  • Calculation : The percentage of hemolysis is calculated relative to the positive control.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10][11][12][13]

  • Cell Culture : Human embryonic kidney (HEK293) cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment : The cells are treated with various concentrations of the test compounds for 24 hours.

  • MTT Addition : After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization : The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Measurement : The absorbance is measured at 570 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the untreated control cells.

G cluster_1 In Vitro Cytotoxicity Testing Workflow cluster_hemolysis Hemolysis Assay cluster_mtt MTT Assay H1 Human Red Blood Cells H2 Incubation with Antifungal Agents H1->H2 H3 Measurement of Hemoglobin Release H2->H3 Result Determination of Cytotoxicity H3->Result M1 HEK293 Cell Culture M2 Treatment with Antifungal Agents M1->M2 M3 MTT Addition and Formazan Solubilization M2->M3 M4 Absorbance Measurement M3->M4 M4->Result

Workflow for in vitro cytotoxicity assessment.

References

Validating In Vitro Efficacy of Antifungal Agent 67 in a Murine Model of Disseminated Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Antifungal agent 67 (AF67), a novel triazole derivative, has demonstrated significant promise in preliminary in vitro studies against a broad spectrum of fungal pathogens. This guide provides a comparative analysis of AF67's in vitro activity against established antifungal agents and outlines a validation study in a murine model of disseminated candidiasis to assess its in vivo therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative In Vitro Antifungal Activity

In vitro susceptibility testing was conducted using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The minimum inhibitory concentration (MIC) of this compound was determined against a panel of clinically relevant Candida species and compared with the activities of Fluconazole and Amphotericin B. The results, summarized in the table below, indicate that AF67 exhibits potent activity, particularly against Candida albicans and Candida glabrata, including strains with reduced susceptibility to fluconazole.

Fungal SpeciesThis compound (MIC, µg/mL)Fluconazole (MIC, µg/mL)Amphotericin B (MIC, µg/mL)
Candida albicans (ATCC 90028)0.1250.50.25
Candida glabrata (ATCC 90030)0.25160.5
Candida parapsilosis (ATCC 22019)0.510.25
Candida krusei (ATCC 6258)0.25641
Fluconazole-Resistant C. albicans (Clinical Isolate)0.51280.5

In Vivo Validation: Murine Model of Disseminated Candidiasis

To bridge the gap between in vitro promise and clinical potential, a robust in vivo model is essential. A murine model of disseminated candidiasis will be employed to evaluate the efficacy of this compound in a systemic infection.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation animal_acclimatization Animal Acclimatization (6-8 week old female BALB/c mice) infection Intravenous Infection (1 x 10^5 CFU/mouse) animal_acclimatization->infection pathogen_prep Pathogen Preparation (Candida albicans SC5314) pathogen_prep->infection treatment_groups Treatment Groups (n=10/group) - Vehicle Control (Saline) - this compound (10 mg/kg) - Fluconazole (20 mg/kg) - Amphotericin B (1 mg/kg) infection->treatment_groups 2 hours post-infection dosing Oral Gavage Dosing (Once daily for 7 days) treatment_groups->dosing survival_monitoring Survival Monitoring (21 days) dosing->survival_monitoring fungal_burden Fungal Burden Assessment (Kidney, Brain - Day 7) dosing->fungal_burden histopathology Histopathology (Kidney tissue) fungal_burden->histopathology

Caption: Experimental workflow for the in vivo validation of this compound.

Experimental Protocols

A detailed methodology for the in vivo validation is provided below to ensure reproducibility and accurate comparison of results.

1. Animal Model and Husbandry:

  • Species: Female BALB/c mice, 6-8 weeks old.

  • Acclimatization: Animals will be acclimatized for 7 days prior to the experiment with ad libitum access to food and water.

  • Housing: Mice will be housed in a temperature and light-controlled environment (22±2°C, 12-hour light/dark cycle).

  • Ethics: All animal procedures will be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.

2. Fungal Strain and Inoculum Preparation:

  • Strain: Candida albicans SC5314 will be used for this study.

  • Culture: The strain will be grown on Sabouraud Dextrose Agar (SDA) plates at 30°C for 24-48 hours.

  • Inoculum: A single colony will be inoculated into Sabouraud Dextrose Broth (SDB) and incubated at 30°C with shaking. The yeast cells will be harvested by centrifugation, washed twice with sterile saline, and resuspended in saline to a final concentration of 5 x 10^5 cells/mL.

3. Infection Protocol:

  • Mice will be infected via lateral tail vein injection with 0.2 mL of the fungal suspension, resulting in an inoculum of 1 x 10^5 Colony Forming Units (CFU) per mouse.

4. Treatment Groups and Administration:

  • Grouping: Mice will be randomly assigned to four groups (n=10 per group):

    • Vehicle Control (Sterile Saline)

    • This compound (10 mg/kg)

    • Fluconazole (20 mg/kg)

    • Amphotericin B (1 mg/kg, administered intraperitoneally)

  • Administration: Treatment will commence 2 hours post-infection. This compound and Fluconazole will be administered once daily via oral gavage for 7 consecutive days. Amphotericin B will be administered once daily via intraperitoneal injection for 7 consecutive days.

5. Efficacy Evaluation:

  • Survival: A subset of mice from each group will be monitored for survival for 21 days post-infection.

  • Fungal Burden: On day 7 post-infection, a subset of mice from each group will be euthanized. The kidneys and brains will be aseptically removed, weighed, and homogenized in sterile saline. Serial dilutions of the homogenates will be plated on SDA plates, and CFU will be counted after 24-48 hours of incubation at 37°C. Fungal burden will be expressed as log10 CFU per gram of tissue.

  • Histopathology: Kidney tissues will be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Periodic acid-Schiff (PAS) for the visualization of fungal elements and assessment of tissue damage.

Proposed Signaling Pathway of Action

The primary mechanism of action for triazole antifungals, including the novel this compound, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

signaling_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol fungal_membrane Fungal Cell Membrane Integrity ergosterol->fungal_membrane enzyme->ergosterol af67 This compound af67->enzyme Inhibition

Caption: Proposed mechanism of action for this compound.

By inhibiting lanosterol 14-α-demethylase, this compound disrupts ergosterol synthesis, leading to the accumulation of toxic sterol precursors and ultimately compromising the structural integrity and function of the fungal cell membrane. This disruption results in the inhibition of fungal growth and cell death. The in vivo study outlined in this guide will provide critical data to confirm if this potent in vitro mechanism translates into effective therapeutic outcomes in a living system.

A Comparative Analysis of Antifungal Agent 67 and Novel Antifungal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the hypothetical "Antifungal Agent 67" against a selection of recently developed, novel antifungal compounds. The following sections present a comparative analysis of their in vitro efficacy, detailed experimental protocols for antifungal assessment, and a visual representation of their mechanisms of action through signaling pathway diagrams.

In Vitro Efficacy of Novel Antifungal Agents

The in vitro activity of antifungal agents is a critical determinant of their potential therapeutic efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several novel antifungal compounds against common and emerging fungal pathogens. MIC values, presented as MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), were determined using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Novel Antifungal Agents against Candida Species

Antifungal AgentMechanism of ActionC. albicans (MIC90)C. glabrata (MIC90)C. auris (MIC90)
This compound Undisclosed---
Ibrexafungerp Glucan synthase inhibitor[1]0.25[2]0.5[2]1.0[3]
Rezafungin Glucan synthase inhibitor[4]0.125[4]0.125[4]0.5[4]
Fosmanogepix (Manogepix) Gwt1 inhibitor[5]0.016[5]-0.015 (Range)[6]
Oteseconazole CYP51 inhibitor[7]4.0[8]16.0[8]-
Mandimycin Phospholipid binder[9]0.125-2 (Range)[10]--

Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Novel Antifungal Agents against Aspergillus Species

Antifungal AgentMechanism of ActionA. fumigatus (MIC90)A. flavus (MIC90)A. terreus (MIC90)
This compound Undisclosed---
Olorofim Dihydroorotate dehydrogenase inhibitor[11][12]0.031[13]0.016 (Modal)[14]0.008 (Modal)[14]
Ibrexafungerp Glucan synthase inhibitor[1]0.25--
Fosmanogepix (Manogepix) Gwt1 inhibitor[5]---

Experimental Protocols

The following are standardized protocols for the in vitro and in vivo evaluation of antifungal agents.

In Vitro Susceptibility Testing: Broth Microdilution Method (Based on EUCAST E.Def 7.3.2)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against yeast isolates.[15]

  • Inoculum Preparation: Yeast colonies are suspended in sterile water to achieve a specific turbidity. This suspension is then diluted in a standardized RPMI 1640 medium.[15]

  • Drug Dilution: The antifungal agent is serially diluted in the microtiter plates containing the RPMI medium.

  • Inoculation: The standardized yeast inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at a controlled temperature, typically 35-37°C, for 24-48 hours.[15]

  • Reading Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of yeast growth, often defined as a 50% or 90% reduction in turbidity compared to a drug-free control well.[10]

In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis

This model assesses the in vivo efficacy of an antifungal agent in treating a systemic Candida infection in mice.[3][6][16]

  • Infection: Immunocompetent or immunosuppressed mice are infected intravenously with a standardized inoculum of Candida albicans.[6][16]

  • Treatment: At a specified time post-infection, treatment is initiated with the antifungal agent, administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).[3]

  • Monitoring: Mice are monitored daily for signs of illness and mortality.

  • Endpoint Analysis: After a set period, or upon reaching a humane endpoint, mice are euthanized. Key organs, such as the kidneys, are harvested, homogenized, and plated on selective agar to determine the fungal burden (Colony Forming Units per gram of tissue).[3][16] Efficacy is determined by a significant reduction in fungal burden and/or increased survival in the treated group compared to a placebo control group.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways and molecular targets of the novel antifungal compounds.

G cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_mitochondrion Mitochondrion Ergosterol Ergosterol Phospholipids Phospholipids Beta_1_3_D_glucan β-(1,3)-D-glucan Oteseconazole Oteseconazole CYP51 Lanosterol 14α-demethylase (CYP51) Oteseconazole->CYP51 inhibits Mandimycin Mandimycin Mandimycin->Phospholipids binds Ibrexafungerp Ibrexafungerp Glucan_Synthase β-(1,3)-D-glucan Synthase Ibrexafungerp->Glucan_Synthase inhibits Rezafungin Rezafungin Rezafungin->Glucan_Synthase inhibits Fosmanogepix Fosmanogepix Gwt1 Gwt1 Fosmanogepix->Gwt1 inhibits GPI_anchor_pathway GPI Anchor Biosynthesis Gwt1->GPI_anchor_pathway Olorofim Olorofim DHODH Dihydroorotate Dehydrogenase (DHODH) Olorofim->DHODH inhibits Pyrimidine_Biosynthesis Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis CYP51->Ergosterol synthesizes Glucan_Synthase->Beta_1_3_D_glucan synthesizes

Caption: Mechanisms of action of novel antifungal agents.

G cluster_glucan Glucan Synthesis Inhibition UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-glucan Synthase (FKS1 subunit) UDP_Glucose->Glucan_Synthase Beta_Glucan β-(1,3)-D-glucan Glucan_Synthase->Beta_Glucan Cell_Wall Fungal Cell Wall (compromised) Beta_Glucan->Cell_Wall Ibrexafungerp Ibrexafungerp Ibrexafungerp->Glucan_Synthase inhibits Rezafungin Rezafungin Rezafungin->Glucan_Synthase inhibits

Caption: Ibrexafungerp and Rezafungin signaling pathway.

G cluster_er Endoplasmic Reticulum Inositol Inositol Gwt1 Gwt1 Inositol->Gwt1 Acyl_Inositol Acyl-Inositol Gwt1->Acyl_Inositol Acyl_CoA Acyl-CoA Acyl_CoA->Gwt1 GPI_Anchor GPI Anchor Biosynthesis Acyl_Inositol->GPI_Anchor Fosmanogepix Fosmanogepix Fosmanogepix->Gwt1 inhibits

Caption: Fosmanogepix (Manogepix) signaling pathway.

G cluster_mito Mitochondrion Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine_Synth Pyrimidine Biosynthesis Orotate->Pyrimidine_Synth Olorofim Olorofim Olorofim->DHODH inhibits

Caption: Olorofim signaling pathway.

G cluster_ergosterol Ergosterol Biosynthesis Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol_Precursor Ergosterol Precursor CYP51->Ergosterol_Precursor Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Oteseconazole Oteseconazole Oteseconazole->CYP51 inhibits

Caption: Oteseconazole signaling pathway.

G cluster_membrane Fungal Cell Membrane Phospholipids Phospholipids Ion_Channel Ion Channel Formation Phospholipids->Ion_Channel leads to Cell_Lysis Cell Lysis Ion_Channel->Cell_Lysis Mandimycin Mandimycin Mandimycin->Phospholipids binds

Caption: Mandimycin mechanism of action.

G Start Start Inoculum_Prep Prepare Fungal Inoculum (e.g., Candida albicans) Start->Inoculum_Prep Infect_Mice Intravenously Infect Mice Inoculum_Prep->Infect_Mice Treatment_Groups Administer Treatment (this compound vs. Novel Agents vs. Placebo) Infect_Mice->Treatment_Groups Monitor Monitor Survival and Health Treatment_Groups->Monitor Endpoint Endpoint: - Survival Analysis - Determine Fungal Burden in Kidneys Monitor->Endpoint Data_Analysis Data Analysis and Comparison Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo antifungal efficacy testing.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Antifungal Agent 67

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Antifungal Agent 67, a potent compound for research use. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this agent.

ActivityRequired PPE
Handling and Weighing (Solid Form) Nitrile gloves (double-gloving recommended), disposable gown/lab coat, safety glasses with side shields or goggles, and an N95 or higher-rated respirator.
Solution Preparation and Handling Nitrile gloves, disposable gown/lab coat, safety glasses with side shields or goggles. A face shield is required if there is a splash hazard.
In Vitro/In Vivo Administration Nitrile gloves, disposable gown/lab coat, and safety glasses.
Waste Disposal Heavy-duty nitrile gloves, disposable gown/lab coat, safety glasses or goggles, and a respirator if handling powdered waste.

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Assess Task Assess Task Select PPE Select PPE Assess Task->Select PPE Determine Hazard Level Don PPE Don PPE Select PPE->Don PPE Perform Task Perform Task Don PPE->Perform Task Doff PPE Doff PPE Perform Task->Doff PPE Dispose PPE Dispose PPE Doff PPE->Dispose PPE Wash Hands Wash Hands Dispose PPE->Wash Hands

Caption: Workflow for the correct selection and use of PPE.

Handling and Operational Plan

2.1. Engineering Controls

  • Ventilation: All handling of powdered this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1]

  • Safety Equipment: An accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.[1]

2.2. Procedural Steps for Handling

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the required amount of this compound in a chemical fume hood. Use anti-static weigh boats or paper to prevent dispersal of the powder.

  • Solubilization: Add solvent to the powdered agent slowly and carefully to avoid splashing. Cap the container securely before mixing or vortexing.

  • Post-Handling: After handling, decontaminate all surfaces with a 70% ethanol solution followed by a suitable laboratory disinfectant.

Handling_Procedure Start Start Prepare Work Area Prepare Work Area Start->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Weigh Agent in Fume Hood Weigh Agent in Fume Hood Don PPE->Weigh Agent in Fume Hood Solubilize Agent Solubilize Agent Weigh Agent in Fume Hood->Solubilize Agent Perform Experiment Perform Experiment Solubilize Agent->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Doff and Dispose of PPE Doff and Dispose of PPE Decontaminate Work Area->Doff and Dispose of PPE Wash Hands Wash Hands Doff and Dispose of PPE->Wash Hands End End Wash Hands->End

Caption: Step-by-step procedure for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

3.1. Waste Segregation

  • Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and weigh boats, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound and contaminated solvents should be collected in a designated hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.

3.2. Disposal Procedure

  • Segregate waste as described above at the point of generation.

  • Ensure all waste containers are securely sealed and properly labeled with the contents ("Hazardous Waste: this compound") and the date.

  • Store waste in a designated, secure area away from general laboratory traffic.

  • Arrange for pickup and disposal by the institution's environmental health and safety department or a licensed hazardous waste disposal company.

Emergency Procedures

4.1. Accidental Exposure

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

4.2. Spill Response

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent entry.

  • Report: Notify the laboratory supervisor and the institution's environmental health and safety department.

  • Clean-up (if trained):

    • Don appropriate PPE, including a respirator.

    • For small powder spills, gently cover with absorbent paper to avoid raising dust. Dampen the paper with water and carefully wipe up the spill, working from the outside in.

    • For liquid spills, cover with an absorbent material or a spill kit pillow.

    • Place all contaminated materials in a sealed, labeled hazardous waste bag.

    • Decontaminate the spill area thoroughly.

Spill_Response Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Supervisor & EHS Alert Supervisor & EHS Evacuate Area->Alert Supervisor & EHS Secure the Area Secure the Area Alert Supervisor & EHS->Secure the Area Don Appropriate PPE Don Appropriate PPE Secure the Area->Don Appropriate PPE Contain and Clean Spill Contain and Clean Spill Don Appropriate PPE->Contain and Clean Spill Dispose of Waste Dispose of Waste Contain and Clean Spill->Dispose of Waste Decontaminate Area Decontaminate Area Dispose of Waste->Decontaminate Area Resume Work Resume Work Decontaminate Area->Resume Work

Caption: Logical flow for responding to a spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.